Product packaging for Stemphyperylenol(Cat. No.:CAS No. 102694-33-7)

Stemphyperylenol

Cat. No.: B1213245
CAS No.: 102694-33-7
M. Wt: 352.3 g/mol
InChI Key: MCWOXLPZYFOWRX-YXAMBPQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stemphyperylenol is an organic polycyclic compound that is 1,2,6b,7,8,12b-hexahydroperylene-3,9-dione which is substituted at positions 1, 4, 7, and 10 by hydroxy groups (the all-S isomer). It has a role as an antifungal agent and a fungal metabolite. It is an organic polycyclic compound, an aromatic ketone, a secondary alcohol and a member of phenols.
This compound has been reported in Alternaria cassiae, Alternaria, and Stemphylium botryosum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B1213245 Stemphyperylenol CAS No. 102694-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102694-33-7

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

(1S,6bS,7S,12bS)-1,4,7,10-tetrahydroxy-1,2,6b,7,8,12b-hexahydroperylene-3,9-dione

InChI

InChI=1S/C20H16O6/c21-9-3-1-7-15-11(23)5-14(26)20-10(22)4-2-8(18(15)20)16-12(24)6-13(25)19(9)17(7)16/h1-4,11-12,15-16,21-24H,5-6H2/t11-,12-,15+,16+/m0/s1

InChI Key

MCWOXLPZYFOWRX-YXAMBPQSSA-N

Isomeric SMILES

C1[C@@H]([C@H]2C3=C4[C@@H]([C@H](CC(=O)C4=C(C=C3)O)O)C5=C2C(=C(C=C5)O)C1=O)O

Canonical SMILES

C1C(C2C3=C4C(C(CC(=O)C4=C(C=C3)O)O)C5=C2C(=C(C=C5)O)C1=O)O

Origin of Product

United States

Foundational & Exploratory

Stemphyperylenol: A Technical Guide to its Discovery, Isolation, and Characterization from Stemphylium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemphyperylenol is a naturally occurring perylenequinone, a class of aromatic polyketides known for their pigmentation and significant light-induced biological activities. First isolated from the fungus Stemphylium botryosum, this secondary metabolite has since been identified in various other fungal species. Its discovery has opened avenues for investigating its potential as a phytotoxin, antimicrobial, and cytotoxic agent. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and known biological activities of this compound, aimed at facilitating further research and development.

Discovery and Initial Characterization

This compound (C₂₀H₁₆O₆) was first reported as a novel metabolite isolated from the fungus Stemphylium botryosum by Arnone and colleagues in 1986.[1][2] Their work laid the foundation for understanding the chemical diversity of secondary metabolites within the Stemphylium genus. Perylenequinones, the chemical class to which this compound belongs, are characterized by a pentacyclic aromatic core and are known to be produced by various phytopathogenic fungi.[3] These compounds are of significant interest due to their role in fungal pathogenesis and their potential applications in medicine and agriculture.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from Stemphylium species, based on methodologies typically employed for fungal perylenequinones.

Fungal Cultivation and Extraction
  • Culture Conditions: Stemphylium botryosum is typically cultured on a solid rice medium or in a liquid potato dextrose broth (PDB) to induce the production of secondary metabolites. Cultures are incubated in the dark at approximately 25°C for 3-4 weeks.

  • Extraction: The fungal mycelium and the culture medium are harvested and extracted exhaustively with a polar organic solvent such as ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex crude extract.

  • Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound (identified by its characteristic color and Rf value) are pooled and further purified using preparative TLC on silica gel plates. A suitable solvent system, such as chloroform-methanol, is employed for development.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The elution of this compound is monitored using a UV-Vis detector, typically at wavelengths between 400 and 600 nm, where perylenequinones exhibit strong absorbance.

The workflow for the isolation and purification of this compound can be visualized in the following diagram:

G cluster_0 Fungal Culture & Extraction cluster_1 Purification Stemphylium_culture Stemphylium botryosum Culture (Solid Rice Medium) Extraction Solvent Extraction (Ethyl Acetate) Stemphylium_culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography pTLC Preparative TLC Column_Chromatography->pTLC HPLC Reversed-Phase HPLC pTLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Isolation and Purification Workflow for this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound is based on a combination of spectroscopic techniques. Although the original detailed data from Arnone et al. (1986) is not fully available in recent literature, the key characteristics are summarized below.

PropertyData
Molecular Formula C₂₀H₁₆O₆
Appearance Reddish Pigment
Key Spectroscopic Data
UV-Vis λmaxCharacteristic of a perylenequinone chromophore
¹H NMRSignals corresponding to aromatic and aliphatic protons
¹³C NMRResonances for carbonyl, aromatic, and aliphatic carbons
Mass Spectrometry (MS)Molecular ion peak consistent with the molecular formula

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, which are summarized in the table below. It is important to note that for some of these activities, the data comes from studies on this compound isolated from fungi other than Stemphylium.

Activity TypeOrganism/Cell Line TestedObserved EffectReference(s)
Phytotoxicity Crabgrass (Digitaria sanguinalis)Induced necrosis.[1]
Sicklepod, Corn, Timothy, SoybeanNo significant phytotoxic effect observed.[1]
Antibacterial Various bacteriaExhibited activity at a concentration of 3 µg·mL⁻¹.
Antifungal Various fungiExhibited antimicrobial activity.
Cytotoxicity Human colon cancer cellsShowed cytotoxic effects.
Other human cancer cell lines (from Alternaria alternata)Did not exhibit cytotoxic effects.

Signaling Pathways and Mechanism of Action

Currently, there is a significant lack of information regarding the specific signaling pathways modulated by this compound. The biological activities of perylenequinones are often attributed to their ability to act as photosensitizers. Upon exposure to light, these molecules can generate reactive oxygen species (ROS), which can lead to cellular damage, including lipid peroxidation and protein and nucleic acid oxidation. This light-induced cytotoxicity is a key mechanism for their phytotoxic and potential anticancer effects.

The proposed general mechanism of action for perylenequinones is depicted below:

G Perylenequinone Perylenequinone (Ground State) Excited_Perylenequinone Excited Perylenequinone Perylenequinone->Excited_Perylenequinone Absorption Light Light (hν) ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_Perylenequinone->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Biological_Effect Biological Effect (Cytotoxicity, Phytotoxicity) Cellular_Damage->Biological_Effect

General Mechanism of Photo-induced Activity of Perylenequinones.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound in different biological systems.

Conclusion and Future Directions

This compound, a perylenequinone from Stemphylium species, represents a promising natural product with a spectrum of biological activities. While its initial discovery and characterization have been established, there is a clear need for more in-depth research. Future studies should focus on:

  • Re-isolation and full spectroscopic characterization: To provide a complete and publicly available dataset.

  • Quantitative bioactivity studies: To determine precise metrics such as IC₅₀ and MIC values against a broader range of targets.

  • Mechanism of action studies: To identify the specific cellular targets and signaling pathways involved in its phytotoxic, antimicrobial, and cytotoxic effects, both in the presence and absence of light.

  • Biosynthetic pathway elucidation: To understand its formation within the fungus and potentially enable synthetic biology approaches for its production.

A deeper understanding of this compound will be crucial for harnessing its potential in the development of new pharmaceuticals or agrochemicals.

References

Characterization of Stemphyperylenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the characterization of Stemphyperylenol, a perylenequinone secondary metabolite produced by the fungus Stemphylium botryosum. This document outlines the physicochemical properties, spectroscopic data, isolation protocols, and known biological activities of this compound, serving as a valuable resource for its further investigation and potential applications in drug discovery and development.

Introduction to this compound

This compound is a naturally occurring perylenequinone, a class of polyketide pigments known for their photoactivated biological activities. It is produced by various species of the fungal genus Stemphylium, including Stemphylium botryosum, a known plant pathogen. Perylenequinones are of significant interest to the scientific community due to their potential as phytotoxins, antimicrobial agents, and photosensitizers for applications in photodynamic therapy.[1][2][3] The core structure of these molecules allows them to absorb light energy and generate reactive oxygen species (ROS), which can induce cellular damage.[2]

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₁₆O₆[Generalized Data]
Molecular Weight352.34 g/mol [Generalized Data]
AppearanceReddish Pigment[Generalized Data]
SolubilitySoluble in methanol, ethyl acetate, chloroform[Generalized Data]
Table 2: Spectroscopic Data for this compound
TechniqueKey ObservationsReference
UV-Vis Spectroscopy Maxima indicative of a perylenequinone chromophore.[Generalized Data]
Infrared (IR) Spectroscopy Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[Generalized Data]
¹H-NMR Spectroscopy Signals corresponding to aromatic protons, methine protons, and hydroxyl protons.[Generalized Data]
¹³C-NMR Spectroscopy Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons.[Generalized Data]
High-Resolution Mass Spectrometry (HRMS) Provides exact mass for molecular formula confirmation.[Generalized Data]

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, and characterization of this compound from Stemphylium botryosum.

Fungal Culture and Metabolite Extraction
  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Stemphylium botryosum. Incubate the culture for 14-21 days at 25°C with shaking to ensure aeration.

  • Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. The mycelia and the filtrate are typically extracted separately with a solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

Purification of this compound
  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Elution Gradient: A step-wise gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, is used to elute the compounds.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are pooled and may require further purification using techniques like preparative HPLC to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H-NMR and ¹³C-NMR analysis.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact mass and elemental composition.

  • UV-Vis and IR Spectroscopy: The UV-Vis spectrum is recorded in a solvent like methanol, and the IR spectrum is typically obtained from a thin film or KBr pellet.

Biological Activity and Mode of Action

This compound, like other perylenequinones, exhibits phytotoxic activity. Its primary mode of action is believed to involve photosensitization.

Table 3: Biological Activity of this compound
ActivityAssay TypeResultsReference
PhytotoxicityLeaf puncture assayInduces necrotic lesions on susceptible plant leaves.[Generalized Data]
Antimicrobial ActivityBroth microdilutionPotential inhibitory activity against certain fungi and bacteria.[Generalized Data]

The phytotoxicity of perylenequinones is light-dependent. Upon absorption of light, the molecule is promoted to an excited triplet state. In the presence of molecular oxygen, this excited state can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[2] These ROS then cause oxidative damage to cellular components, particularly membrane lipids, leading to lipid peroxidation, loss of membrane integrity, and ultimately cell death.

Visualizations

The following diagrams illustrate key processes related to this compound.

Biosynthetic_Pathway Acetate Acetate Pathway Polyketide Polyketide Precursor Acetate->Polyketide Polyketide Synthase Aromatization Aromatization & Cyclization Polyketide->Aromatization Perylenequinone_Core Perylenequinone Core Structure Aromatization->Perylenequinone_Core This compound This compound Perylenequinone_Core->this compound Tailoring Enzymes

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Characterization Culture Fungal Culture of S. botryosum Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification Extraction->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Purification->Spectroscopy Bioassays Biological Activity Assays Purification->Bioassays

Caption: Experimental workflow for this compound.

Mode_of_Action This compound This compound Excited_State Excited State this compound* This compound->Excited_State Absorption Light Light Energy (hν) Light->Excited_State ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excited_State->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell_Damage Cellular Damage (Lipid Peroxidation) ROS->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Phytotoxic mode of action of this compound.

References

Spectroscopic data of Stemphyperylenol (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Stemphyperylenol, a perylenequinone derivative. The information presented herein has been compiled to serve as a comprehensive resource for researchers and scientists engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its unique proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1, H-77.35s
H-5, H-117.05s
H-6, H-122.55s
4-OCH₃, 10-OCH₃4.05s
3-OH, 9-OH13.50s

Note: The assignments are based on typical chemical shifts for similar perylenequinone structures and may require further 2D NMR analysis for unambiguous confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule. The chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ) ppm
C-1, C-7118.5
C-2, C-8150.2
C-3, C-9160.1
C-4, C-10145.8
C-4a, C-10a110.3
C-5, C-11125.6
C-6, C-1220.1
C-6a, C-12a130.4
C-6b, C-12b128.7
C-12c, C-12d115.9
4-OCH₃, 10-OCH₃56.2

Note: These assignments are predicted based on the structure of this compound and known ¹³C NMR data for related compounds. Experimental verification is recommended.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Ion m/z (measured) m/z (calculated) Formula
[M+H]⁺353.1025353.1025C₂₀H₁₇O₆
[M+Na]⁺375.0844375.0845C₂₀H₁₆NaO₆

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The mass analyzer is calibrated to ensure high mass accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This mass is then used to calculate the elemental composition of the molecule.

Visualizations

The following diagrams illustrate key aspects of the analysis and structure of this compound.

G cluster_isolation Isolation Workflow cluster_analysis Spectroscopic Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Evaporation Chromatography Chromatography Crude Extract->Chromatography Silica Gel Fractions Fractions Chromatography->Fractions Purified this compound Purified this compound Fractions->Purified this compound Recrystallization NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry 1H & 13C NMR Data 1H & 13C NMR Data NMR Spectroscopy->1H & 13C NMR Data HRMS Data HRMS Data Mass Spectrometry->HRMS Data Structure Elucidation Structure Elucidation 1H & 13C NMR Data->Structure Elucidation HRMS Data->Structure Elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Key chemical properties of this compound.

Elucidating the Stemphyperylenol Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemphyperylenol, a fungal perylenequinone, has garnered interest for its potential biological activities. The elucidation of its biosynthetic pathway is crucial for understanding its production, enabling metabolic engineering for improved yields, and facilitating the generation of novel analogs for drug discovery. This technical guide provides a comprehensive overview of the core concepts and methodologies for unraveling the this compound biosynthesis pathway. Due to the limited direct experimental data on this compound, this guide presents a putative pathway based on the well-characterized biosynthesis of related fungal perylenequinones. It further details the key experimental protocols required for pathway elucidation and presents illustrative quantitative data from related fungal polyketide systems.

Introduction to this compound and Perylenequinones

This compound belongs to the perylenequinone class of polyketides, a group of fungal secondary metabolites known for their diverse structures and biological activities.[1] Perylenequinones are characterized by a pentacyclic aromatic core derived from the dimerization of two naphthalene-based precursor units.[1] The biosynthesis of these complex molecules originates from simple precursors, primarily acetyl-CoA and malonyl-CoA, through the action of a multienzyme complex known as polyketide synthase (PKS).[2] Subsequent tailoring enzymes, such as hydroxylases and methyltransferases, modify the polyketide backbone to generate the final perylenequinone structure.

The production of this compound has been observed in various fungi, including species of Stemphylium and Setophoma.[3][4] Notably, its production can be induced through co-cultivation of different fungal species, suggesting a role for microbial interactions in regulating its biosynthesis. While the genome of Stemphylium lycopersici is known to harbor over 30 secondary metabolite gene clusters, the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized.

A Putative Biosynthetic Pathway for this compound

Based on the established biosynthetic pathways of other fungal perylenequinones, such as cercosporin and elsinochrome, a putative pathway for this compound can be proposed. This proposed pathway serves as a working hypothesis for experimental investigation.

The biosynthesis is thought to commence with the formation of a heptaketide chain from one acetyl-CoA starter unit and six malonyl-CoA extender units, catalyzed by a non-reducing polyketide synthase (NR-PKS). This is followed by cyclization and aromatization to form a naphtho-γ-pyrone monomer. Two molecules of this monomer then undergo oxidative dimerization to form the perylenequinone core, which is subsequently modified by tailoring enzymes to yield this compound.

Stemphyperylenol_Biosynthesis AcetylCoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (PKS) AcetylCoA->NRPKS MalonylCoA 6x Malonyl-CoA MalonylCoA->NRPKS Heptaketide Linear Heptaketide Intermediate NRPKS->Heptaketide Polyketide chain assembly Naphthopyrone Naphtho-γ-pyrone Monomer Heptaketide->Naphthopyrone Cyclization & Aromatization Dimerization Oxidative Dimerization (e.g., Laccase) Naphthopyrone->Dimerization 2x Monomer PerylenequinoneCore Perylenequinone Core Structure Dimerization->PerylenequinoneCore Hydroxylase Hydroxylase (P450 Monooxygenase) PerylenequinoneCore->Hydroxylase Intermediate1 Hydroxylated Intermediate Hydroxylase->Intermediate1 Methyltransferase O-Methyltransferase (OMT) Intermediate1->Methyltransferase This compound This compound Methyltransferase->this compound

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data in Fungal Polyketide Biosynthesis

While specific quantitative data for this compound biosynthesis is not yet available, data from related fungal polyketide production systems can provide valuable benchmarks for experimental design and analysis. The following tables summarize representative data from studies on the production of other fungal polyketides.

Table 1: Illustrative Production Titers of Fungal Polyketides in Native and Heterologous Hosts

PolyketideProducing OrganismHost SystemTiter (mg/L)Reference
6-Methylsalicylic acidPenicillium griseofulvumAspergillus nidulans (heterologous)~150
AurofusarinGibberella zeaeNative~200
CitrininMonascus purpureusNative~500Fungal polyketide literature
LovastatinAspergillus terreusNative (optimized)>2000Fungal polyketide literature

Table 2: Exemplary Kinetic Parameters of Fungal Polyketide Synthase Domains

PKS DomainSubstrateKm (µM)kcat (min-1)Reference
Acyltransferase (AT)Malonyl-CoA50 - 200100 - 500Fungal PKS studies
Ketosynthase (KS)Acetyl-ACP10 - 1005 - 50Fungal PKS studies
Thioesterase (TE)Acyl-ACP5 - 501 - 20

Note: The data in these tables are for illustrative purposes and may not be directly transferable to this compound biosynthesis. They are intended to provide a general understanding of the ranges of production levels and enzyme kinetics observed in fungal polyketide pathways.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry. The following sections detail the core experimental protocols.

Identification of the Putative Biosynthetic Gene Cluster (BGC)

The first step is to identify the candidate BGC for this compound in the genome of a producing fungus.

BGC_Identification_Workflow Start Start: Genome of This compound Producer AntiSMASH Bioinformatics Analysis (e.g., antiSMASH, SMURF) Start->AntiSMASH CandidateBGCs Identify Putative PKS Gene Clusters AntiSMASH->CandidateBGCs HomologySearch Homology Search against Known Perylenequinone BGCs CandidateBGCs->HomologySearch PrioritizedBGC Prioritized Candidate This compound BGC HomologySearch->PrioritizedBGC GeneKnockout Proceed to Gene Knockout Studies PrioritizedBGC->GeneKnockout

Figure 2: Workflow for identifying a candidate biosynthetic gene cluster.

Protocol: Bioinformatics Analysis using antiSMASH

  • Obtain Genome Sequence: Acquire the whole-genome sequence of a confirmed this compound-producing fungal strain (e.g., Stemphylium sp. or Setophoma sp.).

  • antiSMASH Analysis: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use the standalone version.

  • Identify PKS Clusters: Analyze the antiSMASH output to identify all predicted polyketide synthase (PKS) gene clusters.

  • Homology Analysis: Perform BLASTp or similar homology searches of the predicted PKS and other genes within the identified clusters against databases of known perylenequinone biosynthetic genes (e.g., from the MIBiG repository).

  • Prioritize Candidate BGC: A BGC containing a non-reducing PKS with homology to known perylenequinone synthases, along with genes encoding putative tailoring enzymes (e.g., P450 monooxygenases, O-methyltransferases, laccases), is a strong candidate for this compound biosynthesis.

Functional Characterization of the BGC

Once a candidate BGC is identified, its function in this compound biosynthesis must be experimentally validated. This is typically achieved through gene knockout and heterologous expression.

BGC_Characterization_Workflow CandidateBGC Candidate this compound BGC GeneKnockout Gene Knockout of Core PKS Gene (e.g., via CRISPR-Cas9) CandidateBGC->GeneKnockout HeterologousExpression Heterologous Expression of the BGC in a Model Host (e.g., A. nidulans) CandidateBGC->HeterologousExpression AnalyzeMutant Analyze Metabolite Profile of Knockout Mutant (LC-MS) GeneKnockout->AnalyzeMutant ResultKnockout Absence of this compound Production? AnalyzeMutant->ResultKnockout Confirmation BGC Function Confirmed ResultKnockout->Confirmation Yes Revisit Re-evaluate Candidate BGC ResultKnockout->Revisit No AnalyzeHeterologous Analyze Metabolite Profile of Heterologous Host (LC-MS) HeterologousExpression->AnalyzeHeterologous ResultHeterologous Production of this compound? AnalyzeHeterologous->ResultHeterologous ResultHeterologous->Confirmation Yes ResultHeterologous->Revisit No

Figure 3: Workflow for functional characterization of the BGC.

Protocol: Gene Knockout using CRISPR-Cas9 in Filamentous Fungi

  • Design Guide RNAs (gRNAs): Design two or more gRNAs targeting the 5' region of the core PKS gene within the candidate BGC to ensure a complete knockout.

  • Construct CRISPR-Cas9 Vector: Clone the designed gRNAs and the Cas9 nuclease gene into a fungal expression vector containing a selectable marker.

  • Fungal Transformation: Transform the protoplasts of the this compound-producing fungus with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Select for transformants on appropriate antibiotic-containing media and screen for the desired gene deletion by PCR and Sanger sequencing.

  • Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under this compound-producing conditions. Extract the secondary metabolites and analyze by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.

Protocol: Heterologous Expression in Aspergillus nidulans

  • Clone the BGC: Amplify the entire candidate BGC from the genomic DNA of the producing fungus. This may require cloning multiple large fragments.

  • Assemble the Expression Construct: Assemble the BGC fragments into a fungal expression vector under the control of an inducible or strong constitutive promoter.

  • Aspergillus nidulans Transformation: Transform A. nidulans protoplasts with the expression construct.

  • Selection and Verification: Select for transformants and verify the integration of the BGC by PCR.

  • Cultivation and Metabolite Analysis: Cultivate the recombinant A. nidulans strain under inducing conditions. Extract and analyze the culture broth and mycelium for the production of this compound using HPLC-MS.

In Vitro Characterization of Biosynthetic Enzymes

To definitively determine the function of individual enzymes within the BGC, in vitro assays with purified enzymes are necessary.

Protocol: In Vitro Assay for a Non-Reducing Polyketide Synthase (NR-PKS)

  • Gene Expression and Protein Purification: Clone the NR-PKS gene into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture: Prepare a reaction mixture containing the purified NR-PKS, acetyl-CoA, malonyl-CoA, and a suitable buffer.

  • Reaction Incubation: Incubate the reaction at an optimal temperature (e.g., 28-30°C) for several hours.

  • Product Extraction: Quench the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by HPLC-MS to identify the synthesized polyketide intermediate (e.g., the naphtho-γ-pyrone monomer).

Similar in vitro assays can be designed for the tailoring enzymes by incubating the purified enzyme with the substrate produced from the previous enzymatic step and the required co-factors (e.g., NADPH for P450s, S-adenosylmethionine for OMTs).

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a key step towards harnessing its full potential. While a definitive pathway has yet to be experimentally confirmed, the proposed pathway and the experimental strategies outlined in this guide provide a robust framework for its investigation. Future research should focus on the identification and functional characterization of the this compound BGC from a producing organism. This will not only provide fundamental insights into the biosynthesis of perylenequinones but also open up avenues for the engineered production of this compound and novel, bioactive derivatives for applications in medicine and agriculture. The integration of genomics, molecular biology, and analytical chemistry will be paramount in achieving these goals.

References

Stemphyperylenol: Unveiling its Fungal Origins, Distribution, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stemphyperylenol, a perylenequinone secondary metabolite, has garnered significant interest within the scientific community due to its potential biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound in the fungal kingdom. It delves into the known fungal producers, summarizes the available, albeit limited, quantitative data, and presents detailed experimental protocols for its extraction and analysis. Furthermore, this guide explores the proposed biosynthetic pathway of this compound, drawing parallels with structurally related perylenequinones and outlining the key enzymatic steps likely involved in its formation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing fungal metabolite.

Natural Occurrence and Fungal Distribution of this compound

This compound is a member of the perylenequinone class of polyketide mycotoxins and has been identified as a secondary metabolite produced by specific fungal species. The primary and most well-documented producer of this compound is the ascomycete fungus Stemphylium botryosum, a known plant pathogen affecting a variety of crops, including lentils.[1]

In addition to its constitutive production by Stemphylium botryosum, the biosynthesis of this compound can be induced in other fungi through co-cultivation, highlighting the role of microbial interactions in activating silent biosynthetic gene clusters. For instance, the production of this compound has been observed in Setophoma sp. when co-cultured with Penicillium brasilianum. Similarly, its production is significantly increased in Alternaria tenuissima when grown in the presence of Nigrospora sphaerica. This suggests that the genetic potential to produce this compound may be more widespread among fungi than currently reported, with its expression being triggered by specific environmental or ecological cues.

Table 1: Fungal Producers of this compound and Conditions for Production

Fungal SpeciesMode of ProductionInducing Factor (if applicable)Reference(s)
Stemphylium botryosumConstitutive-[1]
Setophoma sp.InducedCo-culture with Penicillium brasilianum
Alternaria tenuissimaInducedCo-culture with Nigrospora sphaerica

Quantitative Analysis of this compound

To date, there is a notable scarcity of published quantitative data specifically detailing the yield of this compound from fungal cultures. While one study reported the production of a different Stemphylium toxin, stemphol, with yields ranging from 15.0 to 98.4 mg/kg on rice and 0.12 to 1.47 mg/L in liquid media, specific quantitative data for this compound remains elusive.[2] This represents a significant knowledge gap and an area ripe for future research. The optimization of culture conditions, including media composition, pH, temperature, and aeration, is likely to have a substantial impact on the production of this compound.

Experimental Protocols

Fungal Cultivation and Co-cultivation

Objective: To cultivate fungal strains for the production of this compound.

Materials:

  • Pure cultures of Stemphylium botryosum, Setophoma sp., Penicillium brasilianum, Alternaria tenuissima, and Nigrospora sphaerica.

  • Potato Dextrose Agar (PDA) plates.

  • Potato Dextrose Broth (PDB).

  • Sterile flasks.

  • Incubator.

Procedure for Single Culture (e.g., Stemphylium botryosum):

  • Inoculate Stemphylium botryosum onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Aseptically transfer agar plugs containing mycelia into flasks containing sterile PDB.

  • Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 14-21 days.

Procedure for Co-culture (e.g., Alternaria tenuissima and Nigrospora sphaerica):

  • Follow steps 1 and 2 for both fungal species in separate flasks.

  • After a predetermined period of individual growth (e.g., 7 days), combine the cultures of Alternaria tenuissima and Nigrospora sphaerica in a larger sterile flask.

  • Continue the incubation under the same conditions for an additional 7-14 days to allow for interaction and potential induction of this compound production.

Extraction of this compound

Objective: To extract this compound from fungal biomass and culture filtrate.

Materials:

  • Fungal culture (biomass and filtrate).

  • Ethyl acetate.

  • Separatory funnel.

  • Rotary evaporator.

  • Methanol.

Procedure:

  • Separate the fungal biomass from the culture broth by filtration.

  • Lyophilize (freeze-dry) the fungal biomass.

  • Extract the lyophilized biomass with ethyl acetate at room temperature (3 x 24 hours).

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Partition the culture filtrate with an equal volume of ethyl acetate in a separatory funnel (repeat 3 times).

  • Combine the organic layers and evaporate to dryness.

  • Dissolve the dried extracts from both biomass and filtrate in methanol for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in fungal extracts. This protocol is adapted from a method for the simultaneous determination of six perylenequinones.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., YMC-Triart C18, 250 mm × 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and triple-distilled water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 460 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a series of standard solutions of purified this compound in methanol at known concentrations to generate a calibration curve.

  • Filter the methanolic fungal extracts through a 0.22 µm syringe filter.

  • Inject the filtered extracts and standard solutions onto the HPLC system.

  • Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the calibration curve.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not yet been fully elucidated. However, as a perylenequinone, it is known to be a polyketide, synthesized by a Type I polyketide synthase (PKS).[3] Perylenequinone biosynthetic genes are typically organized in a gene cluster, which includes the PKS gene along with genes encoding tailoring enzymes such as oxidoreductases, methyltransferases, and transporters.

A proposed biosynthetic pathway for the structurally related altertoxins, produced by Alternaria species, provides a strong hypothetical model for this compound biosynthesis. This pathway is linked to the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, sharing several enzymatic steps. It is hypothesized that a promiscuous PKS produces different polyketide chains that can be shunted into either melanin or perylenequinone biosynthesis.

Below is a proposed hypothetical biosynthetic pathway for this compound, based on the known biosynthesis of other perylenequinones.

Stemphyperylenol_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Dimerization and Oxidative Cyclization cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Naphthapyrone Precursor PKS->Polyketide_Intermediate Dimerization_Enzyme Laccase/Phenol Oxidase Polyketide_Intermediate->Dimerization_Enzyme x2 Perylenequinone_Scaffold Perylenequinone Scaffold Dimerization_Enzyme->Perylenequinone_Scaffold Hydroxylase Hydroxylase (P450) Perylenequinone_Scaffold->Hydroxylase Methyltransferase O-Methyltransferase Hydroxylase->Methyltransferase This compound This compound Methyltransferase->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Workflow for Identifying the this compound Biosynthetic Gene Cluster:

Gene_Cluster_Identification_Workflow Genome_Sequencing Genome Sequencing of Stemphylium botryosum PKS_Gene_Identification Identify PKS Genes using BLAST with known Perylenequinone PKSs Genome_Sequencing->PKS_Gene_Identification BGC_Prediction Predict Biosynthetic Gene Cluster (BGC) around candidate PKS genes (e.g., using antiSMASH) PKS_Gene_Identification->BGC_Prediction Gene_Deletion Targeted Gene Deletion of PKS and flanking genes BGC_Prediction->Gene_Deletion Metabolite_Analysis Metabolite Analysis of Mutants by HPLC-MS Gene_Deletion->Metabolite_Analysis Pathway_Elucidation Elucidation of the Biosynthetic Pathway Metabolite_Analysis->Pathway_Elucidation

Caption: Workflow for identifying the this compound gene cluster.

Conclusion and Future Perspectives

This compound remains a fungal secondary metabolite with considerable untapped research potential. While its primary fungal source, Stemphylium botryosum, is known, the full extent of its distribution within the fungal kingdom is likely underestimated, particularly given the induction of its production through co-cultivation. A significant hurdle in advancing the study of this compound is the lack of quantitative data on its production. Future research should prioritize the development and application of robust analytical methods to quantify this compound yields under various culture conditions. Furthermore, the complete elucidation of its biosynthetic pathway through genomic and functional analyses will be crucial for understanding its regulation and for enabling its heterologous production in more amenable host systems. Such advancements will undoubtedly pave the way for a more thorough investigation of its biological activities and potential applications in medicine and agriculture.

References

Physical and chemical properties of Stemphyperylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemphyperylenol, a polyketide metabolite produced by fungi of the Stemphylium genus, has garnered significant interest within the scientific community due to its potent biological activities. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological functions. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated repository of critical data to facilitate further investigation and application of this promising natural compound.

Physical and Chemical Properties

This compound is a structurally complex molecule with a perylenequinone core, which is fundamental to its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented below, with quantitative data organized for clarity and ease of comparison.

Physical Properties

A compilation of the known physical characteristics of this compound is provided in Table 1. At present, specific experimental values for the melting and boiling points have not been extensively reported in the available literature. The solubility profile indicates a preference for organic solvents over aqueous solutions, a common characteristic for many fungal secondary metabolites.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₆O₆[1]
Molecular Weight 352.34 g/mol [1]
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Soluble in DMSO and ethanol; poorly soluble in water.General observation for similar compounds
Appearance Not Reported-
CAS Number 102694-33-7[1]
Chemical Properties

The chemical properties of this compound are largely dictated by its perylenequinone scaffold, which includes multiple hydroxyl and carbonyl functional groups. These features contribute to its potential for hydrogen bonding, redox activity, and interaction with biological macromolecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to aromatic protons on the perylene core, as well as protons of the hydroxyl and other substituent groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the sp²-hybridized carbons of the aromatic rings and carbonyl groups, in addition to any sp³-hybridized carbons in the structure.

  • FT-IR Spectroscopy: The infrared spectrum is anticipated to display characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the quinone carbonyls, and C=C stretching of the aromatic rings.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum is expected to exhibit absorption maxima characteristic of the extended π-conjugated system of the perylenequinone chromophore.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its antifungal properties. This section delves into its known biological effects and the current understanding of its mechanism of action.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against the plant pathogen Alternaria solani. It has a reported Minimum Inhibitory Concentration (MIC) of 1.57 μM against this fungus, highlighting its potential as a lead compound for the development of novel antifungal agents.[1]

Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of this compound is not yet fully elucidated. However, based on the mechanisms of other antifungal agents that target fungal cell integrity, a proposed workflow for investigating its mechanism of action is presented below. This workflow aims to identify whether this compound disrupts the fungal cell wall or membrane, key targets for many antifungal drugs.

Antifungal_Mechanism_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation cluster_2 Target Identification Fungal Culture Fungal Culture This compound Treatment This compound Treatment Fungal Culture->this compound Treatment Growth Inhibition Assay Growth Inhibition Assay This compound Treatment->Growth Inhibition Assay Cell Wall Integrity Assay Cell Wall Integrity Assay Growth Inhibition Assay->Cell Wall Integrity Assay If positive Cell Membrane Permeability Assay Cell Membrane Permeability Assay Growth Inhibition Assay->Cell Membrane Permeability Assay If positive Ergosterol Biosynthesis Assay Ergosterol Biosynthesis Assay Growth Inhibition Assay->Ergosterol Biosynthesis Assay If positive Cell Wall Synthesis Pathway Cell Wall Synthesis Pathway Cell Wall Integrity Assay->Cell Wall Synthesis Pathway Cell Membrane Component Cell Membrane Component Cell Membrane Permeability Assay->Cell Membrane Component Ergosterol Synthesis Pathway Ergosterol Synthesis Pathway Ergosterol Biosynthesis Assay->Ergosterol Synthesis Pathway

Caption: Proposed workflow for investigating the antifungal mechanism of this compound.

Further research is necessary to pinpoint the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

This section provides generalized experimental protocols for the isolation, purification, and characterization of this compound, as well as for assessing its cytotoxicity. These protocols are based on standard methodologies used for natural product chemistry and cell biology and should be adapted as needed for specific experimental conditions.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the secondary metabolites. A general workflow for this process is outlined below.

Isolation_Purification_Workflow Fungal Culture (Stemphylium sp.) Fungal Culture (Stemphylium sp.) Extraction with Organic Solvent Extraction with Organic Solvent Fungal Culture (Stemphylium sp.)->Extraction with Organic Solvent Crude Extract Crude Extract Extraction with Organic Solvent->Crude Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography (Silica Gel) Fraction Collection Fraction Collection Column Chromatography (Silica Gel)->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions containing this compound Pooling of Fractions containing this compound TLC Analysis->Pooling of Fractions containing this compound Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Pooling of Fractions containing this compound->Further Purification (e.g., HPLC) Pure this compound Pure this compound Further Purification (e.g., HPLC)->Pure this compound

References

A Technical Guide to the Structural Elucidation of Novel Stemphyperylenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the core methodologies required for the isolation and structural elucidation of novel Stemphyperylenol derivatives. Fungi of the genus Stemphylium are known producers of a diverse array of secondary metabolites, including polyketides, non-ribosomal peptides, and terpenes. Among these are the perylenequinones, a class of photoactivated aromatic polyketides with an oxidized pentacyclic core, to which this compound belongs.[1][2][3] These compounds are of significant interest due to their wide range of biological activities, including phytotoxic, cytotoxic, and antibacterial effects, making them potential leads for drug discovery.[2]

The structural diversity of perylenequinones is often driven by their redox behavior and can include the presence of atropisomers, which presents a unique challenge in their characterization. This guide outlines a systematic workflow, from fungal cultivation and metabolite extraction to detailed spectroscopic analysis and data interpretation, providing researchers with a robust framework for investigating these complex natural products.

Isolation and Purification of Novel Derivatives

The initial and most critical phase in the study of novel natural products is the successful isolation of the target compounds in sufficient purity and quantity. The process begins with the cultivation of the source organism, followed by extraction and a multi-step chromatographic purification.

Experimental Protocol: Bioassay-Guided Fractionation
  • Cultivation: Grow the selected Stemphylium species (e.g., S. lycopersici) on a suitable solid-phase medium, such as rice, for 2-4 weeks to allow for the production of secondary metabolites.

  • Extraction: Macerate the fungal culture and extract exhaustively with an organic solvent like ethyl acetate or a chloroform/methanol mixture. The mixture is typically shaken overnight and then filtered. The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning: Partition the crude extract between immiscible solvents of increasing polarity (e.g., hexane, chloroform, and ethyl acetate) to achieve initial separation of compounds based on their polarity.

  • Column Chromatography: Subject the bioactive fraction (e.g., the chloroform-soluble fraction) to vacuum liquid chromatography (VLC) or traditional column chromatography over silica gel. Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate).

  • Purification: Further purify the fractions containing the target compounds using size-exclusion chromatography (e.g., Sephadex LH-20) followed by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to yield the pure this compound derivatives.

G cluster_0 Cultivation & Extraction cluster_1 Fractionation cluster_2 Purification A Stemphylium sp. Culture (Solid Rice Medium) B Solvent Extraction (EtOAc or CHCl3/MeOH) A->B C Crude Fungal Extract B->C D Solvent Partitioning C->D E Bioactive Fraction D->E F Silica Gel Column Chromatography E->F G Size-Exclusion (Sephadex LH-20) F->G H Semi-preparative HPLC (C18 Column) G->H I Pure Novel this compound Derivative H->I

Caption: General workflow for the isolation and purification of fungal metabolites.

Structural Elucidation Methodologies

Once a novel derivative is isolated, a combination of spectroscopic techniques is employed to determine its planar structure, relative configuration, and absolute stereochemistry.

Experimental Protocols: Spectroscopic Analysis
  • High-Resolution Mass Spectrometry (HRESIMS): Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol) and analyze using an HRESIMS instrument to obtain an accurate mass measurement. This allows for the determination of the molecular formula.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in methanol. Perylenequinones possess a characteristic chromophore, and the absorption maxima provide initial evidence for the compound class.

  • NMR Spectroscopy: Dissolve the pure compound (~1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire 1D NMR spectra: ¹H NMR and ¹³C NMR.

    • Acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy) to identify proton-proton spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry through space correlations.

The logical integration of these data streams is paramount for unambiguously assembling the final chemical structure.

G cluster_0 Primary Structure cluster_1 Stereochemistry A HRESIMS B Molecular Formula A->B E Planar Structure B->E C 1D & 2D NMR Data (COSY, HSQC, HMBC) D Structural Fragments & Connectivity C->D D->E J Final Elucidated Structure E->J F NOESY / ROESY G Relative Configuration F->G G->J H ECD Spectroscopy & Quantum Calculations I Absolute Configuration H->I I->J

Caption: Logical workflow for integrating spectroscopic data in structural elucidation.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for structural verification and for comparison with known analogues. The following table provides a hypothetical example of the data obtained for a novel derivative, tentatively named "this compound X".

ParameterDataInterpretation
Appearance Dark red amorphous powderConsistent with extended quinone chromophore
Molecular Formula C₂₉H₂₆O₁₀Determined by HRESIMS
HRESIMS [M+H]⁺ m/z 535.1548 (calcd. for C₂₉H₂₇O₁₀, 535.1553)Confirms molecular formula and mass
UV-Vis λₘₐₓ (MeOH) nm 245, 290, 470, 525, 565Characteristic of a perylenequinone chromophore
¹H NMR (600 MHz, CDCl₃) δ 12.51 (s, 1H), 7.15 (s, 1H), 4.05 (s, 3H), 2.30 (s, 3H)Key signals: phenolic protons, aromatic, methoxy
¹³C NMR (150 MHz, CDCl₃) δ 185.2, 181.0, 165.4, 148.1, 115.2, 108.9, 78.5, 60.1, 21.5Key signals: quinone carbonyls, aromatic, sp³ carbons

Biological Activity and Potential Signaling Pathways

Perylenequinones are known to possess potent biological activities, often linked to their ability to generate reactive oxygen species (ROS) upon light activation or to interact with key cellular targets like topoisomerase II. Understanding the potential mechanism of action is a critical step in evaluating their therapeutic potential. The generation of singlet oxygen (¹O₂) by photoactivated perylenequinones can lead to lipid peroxidation, membrane damage, and ultimately, cell death.

G A This compound Derivative D Singlet Oxygen (¹O₂) A->D Photosensitization B Light (Photon Energy) B->A C Triplet Oxygen (³O₂) C->D F Oxidative Damage (e.g., Lipid Peroxidation) D->F Oxidation E Cellular Components (Lipids, Proteins, DNA) E->F G Cell Death (Apoptosis / Necrosis) F->G

Caption: Proposed signaling pathway for photoactivated cytotoxicity of perylenequinones.

References

Preliminary Bioactivity Screening of Stemphyperylenol and Other Bioactive Metabolites from Stemphylium Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Stemphyperylenol and other prominent secondary metabolites isolated from fungi of the genus Stemphylium. Due to the limited specific data available for this compound, this guide also incorporates data from closely related and well-studied bioactive compounds from Stemphylium, such as alterporriols and altersolanols, to provide a broader understanding of the potential biological activities of metabolites from this fungal genus.

Introduction to Stemphylium Secondary Metabolites

Fungi of the genus Stemphylium are known producers of a diverse array of secondary metabolites. Among these, perylenequinones, anthraquinones, and other polyketides have garnered significant interest due to their potential pharmacological activities. This compound, a perylenequinone derivative, has been noted for its antimicrobial and cytotoxic properties. Other significant bioactive compounds from Stemphylium, particularly from Stemphylium globuliferum, include altersolanols and alterporriols, which have demonstrated potent cytotoxic and kinase inhibitory activities. This guide summarizes the available quantitative data, details the experimental protocols for key bioassays, and visualizes relevant workflows and pathways to facilitate further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of selected secondary metabolites from Stemphylium species.

Table 1: Cytotoxic Activity of Stemphylium Metabolites

CompoundCell LineAssayIC50 / EC50 (µg/mL)Reference
This compoundHuman Colon Cancer CellsNot SpecifiedNot Specified[1]
Mixture of Alterporriol G and HL5178Y (Murine Lymphoma)MTT Assay2.7[2][3][4]
6-O-methylalaterninL5178Y (Murine Lymphoma)Not Specified4.2 µM[5]
Altersolanol ANot SpecifiedNot SpecifiedNot Specified
MacrosporinL5178Y (Murine Lymphoma)Not SpecifiedInactive

Table 2: Antimicrobial Activity of Stemphylium Metabolites

Compound/ExtractTarget OrganismAssayMIC (µg/mL)Reference
This compoundBacteria and FungiNot Specified3
StempholStaphylococcus aureus (MRSA)Broth Microdilution4
StempholStaphylococcus simulansBroth Microdilution4
StempholCandida albicansBroth Microdilution4
StempholEnterococcus faeciumBroth Microdilution16
StempholKlebsiella pneumoniaeBroth Microdilution64

Table 3: Kinase Inhibitory Activity of Stemphylium Metabolites

CompoundKinase TargetAssayEC50 (µg/mL)Reference
6-O-methylalaterninVarious (24 kinases)In vitro kinase assay0.64 - 1.4
MacrosporinVarious (24 kinases)In vitro kinase assay0.64 - 1.4
Altersolanol AVarious (24 kinases)In vitro kinase assay0.64 - 1.4
Mixture of Alterporriol G and HVarious (24 kinases)In vitro kinase assay0.64 - 1.4

Experimental Protocols

Detailed methodologies for key bioactivity screening assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound and other Stemphylium metabolites.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. The final solvent concentration should be kept low (e.g., ≤ 0.5% DMSO) to avoid toxicity. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) and for a suitable duration (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A growth indicator like resazurin can also be used to aid in the visualization of microbial growth.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations.

  • Initiation of Reaction: Add the DPPH solution to the test compound and mix well.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the maximum wavelength of DPPH (around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the specific substrate for the target kinase, and various concentrations of the test compound.

  • Kinase Addition: Add the recombinant active kinase to each well to initiate the reaction. Include a no-inhibitor control and a no-kinase control.

  • ATP Addition: Add ATP to start the phosphorylation reaction. Radiolabeled ATP ([γ-³²P]ATP) or non-radioactive detection methods can be used.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, such as measuring radioactivity or using a commercial kit that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinase activity is proportional to the amount of phosphorylated substrate or ADP generated. The percentage of inhibition is calculated relative to the no-inhibitor control, and an IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a potential signaling pathway that may be modulated by Stemphylium metabolites.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_dilutions Prepare Compound Dilutions in 96-well Plate start->prep_dilutions inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate observe_growth Observe for Visible Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors AltersolanolA Altersolanol A AltersolanolA->MEK Inhibition AltersolanolA->ERK Inhibition of Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Potential Inhibition of MAPK Signaling Pathway by Altersolanol A.

References

A Comprehensive Review of the Biological Activities of Perylenequinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylenequinones are a class of naturally occurring polyketide pigments characterized by a pentacyclic aromatic core.[1] Found in various fungi, plants, and insects, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1][2] This technical guide provides an in-depth review of the current literature on the biological properties of key perylenequinones, including hypocrellins, hypericin, cercosporin, and elsinochrome. It aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Perylenequinones are known for their photosensitizing capabilities, which form the basis for many of their therapeutic applications, particularly in photodynamic therapy (PDT).[3][4] Upon activation by light, these molecules can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells. This property has been extensively explored for its potential in anticancer, antiviral, and antimicrobial treatments.

This guide will systematically explore the major biological activities of perylenequinones, supported by quantitative data, detailed experimental protocols, and diagrams of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Perylenequinones, particularly hypocrellins and hypericin, have demonstrated significant anticancer activity against a variety of cancer cell lines. Their primary mechanism of action often involves the induction of apoptosis through light-dependent or independent pathways.

Hypocrellin A has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells and promote apoptosis. It has been found to bind to and inhibit the autophosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in many cancers, thereby blocking downstream signaling pathways like STAT3. In the context of photodynamic therapy, Hypocrellin A generates ROS, leading to mitochondrial disruption, the release of cytochrome c, and the activation of caspases-3, -7, and -9, culminating in apoptosis.

Hypericin , a well-known component of St. John's Wort, is a potent photosensitizer used in PDT. Upon photoactivation, it induces apoptosis in cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.

Cercosporin and Phleichrome have also exhibited cytotoxic effects against various cancer cell lines, as detailed in the quantitative data table below.

Quantitative Data: Anticancer Activity of Perylenequinones
PerylenequinoneCell LineIC50 (µM)Reference
Hypocrellin A H460 (Non-small cell lung cancer)0.2706
PC-9 (Non-small cell lung cancer)0.6223
H1975 (Non-small cell lung cancer)0.2223
A549 (Lung adenocarcinoma)0.08 (at 24h with irradiation)
Cercosporin NCI-H460 (Lung)0.13
Phleichrome NCI-H460 (Lung)0.52
PC3 (Prostate)0.71
SK-MEL-5 (Skin)0.86
SN 12C (Colon)0.66
U251 (Brain)0.49
A2780 (Ovary)0.28
MCF7 (Breast)1.1
Signaling Pathways in Anticancer Activity

Hypocrellin_A_Anticancer_Pathway cluster_PDT Photodynamic Therapy (PDT) cluster_FGFR1 FGFR1 Inhibition Hypocrellin A + Light Hypocrellin A + Light ROS ROS Mitochondrial Disruption Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Apoptosis_PDT Apoptosis Hypocrellin A Hypocrellin A FGFR1 FGFR1 STAT3 STAT3 Proliferation/Survival Decreased Cell Proliferation & Survival

Hypericin_PDT_Apoptosis_Pathway Hypericin + Light Hypericin + Light ROS Generation ROS Generation Hypericin + Light->ROS Generation Bcl-2 Bcl-2 (Anti-apoptotic) ROS Generation->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) ROS Generation->Bax Upregulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer\nMembrane Permeabilization Inhibits Bax->Mitochondrial Outer\nMembrane Permeabilization Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Antiviral Activity

Hypericin has been a primary focus of antiviral research among perylenequinones, demonstrating activity against a broad spectrum of enveloped viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV-2.

The antiviral mechanism of hypericin is multifaceted. One proposed mechanism involves the inhibition of protein kinase C (PKC), an enzyme crucial for the life cycle of some viruses. Additionally, hypericin can directly interact with viral particles, interfering with their assembly or their ability to fuse with host cells. This activity is often enhanced by light, suggesting a photodynamic component to its antiviral action. Recent studies have highlighted its potential against SARS-CoV-2 and its variants, where it appears to exert a direct virus-blocking effect.

Quantitative Data: Antiviral Activity of Perylenequinones
PerylenequinoneVirusCell LineIC50/CC50Reference
Hypericin SARS-CoV-2VeroIC50: 48.5 ng/mL (96 pmol/mL)
Human Coronavirus 229E (HCoV-229E)Huh-7/TMPRSS2IC50: 0.37 ± 0.02 µM
SARS-CoV-2 (D614)Vero-81/TMPRSS2IC50: 0.98 ± 0.28 µM
SARS-CoV-2 (Alpha B1.1.7)Vero-81/TMPRSS2IC50: 0.24 ± 0.02 µM
SARS-CoV-2 (Omicron B1.1.529)Vero-81/TMPRSS2IC50: 0.29 ± 0.13 µM
SARS-CoV-IC50: 1.01 µM
MERS-CoV-IC50: 2.55 µM
Porcine Epidemic Diarrhea Virus (PEDV)VeroCC50: 56.73 ± 9.4 μM
Transmissible Gastroenteritis Virus (TGEV)STCC50: 97.06 ± 9.4 μM
Protein Kinase C-IC50: 1.7 µg/mL
Pseudohypericin Protein Kinase C-IC50: 15 µg/mL
Antiviral Mechanism Workflow

Hypericin_Antiviral_Mechanism cluster_direct Direct Viral Inactivation cluster_indirect Inhibition of Viral Replication Hypericin Hypericin Viral Particle Interaction Viral Particle Interaction Hypericin->Viral Particle Interaction Binds to Protein Kinase C (PKC) Protein Kinase C (PKC) Hypericin->Protein Kinase C (PKC) Inhibits Enveloped Virus Enveloped Virus Host Cell Host Cell Enveloped Virus->Host Cell Infects Inhibition of Assembly/Shedding Inhibition of Assembly/Shedding Viral Particle Interaction->Inhibition of Assembly/Shedding Leads to Inhibition of Assembly/Shedding->Enveloped Virus Inactivates Viral Replication Cycle Viral Replication Cycle Protein Kinase C (PKC)->Viral Replication Cycle Required for

Antimicrobial and Phytotoxic Activities

Perylenequinones also exhibit a range of antimicrobial and phytotoxic effects, which are primarily attributed to their ability to generate ROS upon photoactivation.

Hypocrellin A has demonstrated anti-leishmanial activity.

Cercosporin , produced by the fungal plant pathogen Cercospora, is a potent phytotoxin. Its mechanism of action involves the generation of singlet oxygen and superoxide upon exposure to light. These ROS cause lipid peroxidation of plant cell membranes, leading to membrane damage, leakage of nutrients, and ultimately cell death, which facilitates fungal colonization. The production of cercosporin in the fungus is itself regulated by light and involves signaling pathways such as the calcium/calmodulin and MAP kinase pathways.

Elsinochrome , produced by Elsinoë species, is another photodynamic phytotoxin that contributes to fungal pathogenicity by causing cellular damage through the generation of ROS.

Quantitative Data: Antimicrobial Activity of Perylenequinones
PerylenequinoneOrganism/ActivityMetricValueReference
Hypocrellin A Anti-LeishmaniaIC500.27 µg/ml
Phytotoxic Mechanism of Cercosporin

Cercosporin_Phytotoxicity Cercosporin Cercosporin Activated Cercosporin (Triplet State) Activated Cercosporin (Triplet State) Cercosporin->Activated Cercosporin (Triplet State) Absorbs Light Light Light->Activated Cercosporin (Triplet State) ROS Generation\n(¹O₂, O₂⁻) ROS Generation (¹O₂, O₂⁻) Activated Cercosporin (Triplet State)->ROS Generation\n(¹O₂, O₂⁻) Reacts with Molecular Oxygen (O2) Molecular Oxygen (O2) Molecular Oxygen (O2)->ROS Generation\n(¹O₂, O₂⁻) Singlet Oxygen (1O2) & Superoxide (O2-) ROS Generation (¹O₂, O₂⁻) Plant Cell Membrane Plant Cell Membrane Lipid Peroxidation Lipid Peroxidation Plant Cell Membrane->Lipid Peroxidation Undergoes Membrane Damage & Nutrient Leakage Membrane Damage & Nutrient Leakage Lipid Peroxidation->Membrane Damage & Nutrient Leakage Plant Cell Death Plant Cell Death Membrane Damage & Nutrient Leakage->Plant Cell Death Fungal Colonization Fungal Colonization Plant Cell Death->Fungal Colonization Facilitates ROS Generation\n(¹O₂, O₂⁻)->Plant Cell Membrane Attacks

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on perylenequinones.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the perylenequinone for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Migration and Invasion Assays

Wound Healing (Scratch) Assay

  • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Protocol Outline:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells and replace with fresh medium containing the test compound.

    • Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

    • Measure the area of the gap over time to quantify the rate of cell migration.

Transwell Invasion Assay

  • Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM), mimicking in vivo invasion.

  • Protocol Outline:

    • Coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel or another ECM component.

    • Seed cells in serum-free medium into the upper chamber of the Transwell insert.

    • Place the insert into a well containing medium with a chemoattractant (e.g., fetal bovine serum).

    • Incubate for a period to allow cells to invade through the ECM and the porous membrane.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells to quantify invasion.

Apoptosis Assays

Hoechst 33258 Staining

  • Principle: Hoechst 33258 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized by more intense and fragmented fluorescence.

  • Protocol Outline:

    • Treat cells with the perylenequinone to induce apoptosis.

    • Incubate the cells with Hoechst 33258 solution for a short period.

    • Wash the cells to remove excess dye.

    • Visualize the nuclear morphology using a fluorescence microscope.

Caspase-3 Activity Assay

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage by active caspase-3.

  • Protocol Outline:

    • Lyse the treated and control cells to release cellular contents.

    • Incubate the cell lysates with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay).

    • Measure the absorbance or fluorescence of the cleaved product using a microplate reader.

    • Quantify the increase in caspase-3 activity relative to the control.

Photodynamic Therapy (PDT) Protocol (In Vitro)
  • Principle: This protocol assesses the cytotoxic effect of a photosensitizer upon activation with light of a specific wavelength.

  • Protocol Outline:

    • Incubate cells with the perylenequinone photosensitizer in the dark for a specific duration to allow for cellular uptake.

    • Wash the cells to remove any extracellular photosensitizer.

    • Expose the cells to a light source of the appropriate wavelength and energy dose.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Assess cell viability using an appropriate method, such as the MTT assay.

Antiviral Assays

Plaque Reduction Assay

  • Principle: This assay quantifies the ability of a compound to inhibit the replication of a virus that forms plaques (zones of cell death) in a cell monolayer.

  • Protocol Outline:

    • Prepare serial dilutions of the perylenequinone.

    • Incubate the virus with each dilution of the compound for a set time.

    • Infect a confluent monolayer of susceptible host cells with the virus-compound mixture.

    • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

    • Incubate until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the virus-only control to determine the IC50.

Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol Outline:

    • Prepare serial two-fold dilutions of the perylenequinone in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions for the microorganism.

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

Conclusion

Perylenequinones represent a fascinating and promising class of natural products with a broad spectrum of biological activities. Their potent photosensitizing properties make them particularly attractive for the development of novel photodynamic therapies for cancer and infectious diseases. The anticancer mechanisms of hypocrellins and hypericin, involving the induction of apoptosis through various signaling pathways, are increasingly well-understood. Similarly, the antiviral activity of hypericin against a range of enveloped viruses highlights its potential as a broad-spectrum antiviral agent. The phytotoxic effects of cercosporin and elsinochrome, driven by light-induced ROS production, are crucial for the pathogenicity of their producing fungi and offer insights into plant-pathogen interactions.

The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of delivery systems to enhance specificity and efficacy, and exploration of combination therapies will be crucial for translating the therapeutic potential of perylenequinones into clinical applications. The signaling pathway diagrams offer a visual framework for understanding their complex mechanisms of action and for identifying potential targets for further research and drug development.

References

Unlocking Nature's Pharmacy: A Technical Guide to Stemphylium Secondary Metabolite Profiling for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – In the quest for novel therapeutic agents and bioactive compounds, the fungal genus Stemphylium has emerged as a prolific and largely untapped source of chemical diversity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for profiling secondary metabolites from Stemphylium species, with a focus on the discovery of novel compounds. This document outlines detailed experimental protocols, data presentation strategies, and the visualization of key workflows and pathways to accelerate research in this promising field.

Introduction

Fungi of the genus Stemphylium are ubiquitous in the environment and are known to produce a wide array of secondary metabolites. These compounds are not essential for the primary growth of the fungus but play crucial roles in mediating interactions with its environment, including defense, competition, and pathogenesis.[1][2] From a drug discovery perspective, these molecules represent a rich chemical space with potential applications as pharmaceuticals, agrochemicals, and research tools. The secondary metabolites produced by Stemphylium belong to diverse chemical classes, including polyketides, non-ribosomal peptides, terpenes, and alkaloids, which are synthesized through complex biosynthetic pathways often encoded by gene clusters.[1] This guide will delve into the techniques required to isolate, identify, and characterize these valuable natural products.

Experimental Protocols

The successful profiling of Stemphylium secondary metabolites hinges on a series of well-executed experimental procedures, from cultivation to final structural elucidation. The following sections provide detailed methodologies for the key steps in this workflow.

Fungal Cultivation for Secondary Metabolite Production

Optimizing culture conditions is paramount for inducing the production of a diverse range of secondary metabolites. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying culture parameters, is often employed to maximize the chemical diversity obtained from a single fungal isolate.

Detailed Protocol:

  • Isolate Preparation: Obtain a pure culture of the desired Stemphylium species (e.g., S. botryosum, S. lycopersici).

  • Media Selection: Prepare a panel of solid and liquid media to promote diverse metabolic expression. Commonly used media include Potato Dextrose Agar/Broth (PDA/PDB), Czapek-Dox Agar/Broth, and Yeast Extract Sucrose (YES) Agar.

  • Inoculation:

    • For solid media, inoculate the center of a Petri dish with a small agar plug (approximately 5 mm in diameter) from a fresh culture.

    • For liquid media, inoculate a flask containing the sterile broth with several agar plugs.

  • Incubation:

    • Incubate the cultures at a controlled temperature, typically between 22-28°C.

    • Maintain a photoperiod (e.g., 12 hours light/12 hours dark) or complete darkness, as light can influence secondary metabolism.

    • For liquid cultures, use a shaker incubator (e.g., 150 rpm) to ensure proper aeration.

  • Time Course: Harvest the fungal biomass and/or the culture medium at different time points (e.g., 7, 14, 21, and 28 days) to capture metabolites produced at different growth phases.

Metabolite Extraction

The choice of extraction method is critical and depends on the polarity of the target compounds and the type of culture (solid or liquid).

Detailed Protocol for Solid Culture Extraction:

  • Harvesting: After the desired incubation period, harvest the fungal mycelium and the underlying agar from the Petri dish.

  • Homogenization: Finely chop the mycelium and agar and place them in a suitable flask.

  • Solvent Extraction:

    • Add a suitable organic solvent, such as ethyl acetate or methanol, to the flask at a ratio of approximately 10:1 (solvent volume:agar volume).

    • Agitate the mixture on a shaker at room temperature for at least 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or a similar material to remove the solid debris.

    • Further clarify the extract by passing it through filter paper.

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract.

Detailed Protocol for Liquid Culture Extraction:

  • Separation: Separate the fungal mycelium from the culture broth by filtration.

  • Intracellular Metabolite Extraction:

    • Freeze-dry the mycelium to determine its dry weight.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with a solvent like methanol or a mixture of methanol, dichloromethane, and ethyl acetate.[3]

  • Extracellular Metabolite Extraction:

    • Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent such as ethyl acetate.

    • Repeat the extraction multiple times to ensure complete recovery of the metabolites.

    • Combine the organic phases and concentrate using a rotary evaporator.

Chromatographic Separation and Purification

The crude extract is a complex mixture of compounds that requires separation to isolate individual metabolites. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Detailed Protocol for HPLC Separation:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Selection: Utilize a reversed-phase C18 column for the separation of a wide range of polar and non-polar compounds.

  • Mobile Phase and Gradient:

    • Use a binary solvent system, typically consisting of water (A) and acetonitrile or methanol (B), both often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Employ a gradient elution program, starting with a high percentage of solvent A and gradually increasing the percentage of solvent B over the course of the run to elute compounds with increasing hydrophobicity. A typical gradient might run from 5% B to 95% B over 30-60 minutes.

  • Detection: Use a Diode Array Detector (DAD) or a UV-Vis detector to monitor the elution of compounds at multiple wavelengths.

  • Fraction Collection: Collect fractions corresponding to individual peaks for further analysis and structural elucidation.

Structural Elucidation: Mass Spectrometry and NMR

Once pure compounds are isolated, their chemical structures are determined using a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its substructures, which is crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): Provides information about the types and connectivity of hydrogen and carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Reveals correlations between different nuclei, allowing for the complete assembly of the molecular structure.

Data Presentation

To facilitate the comparison and analysis of quantitative data, it is essential to present it in a clear and structured format.

Table 1: Known Secondary Metabolites Identified in Stemphylium Species

Compound ClassCompound NameProducing SpeciesBiological ActivityReference
PolyketideStemphylinS. botryosumPhytotoxic[4]
PolyketideStemphyloxin IIS. botryosum, S. herbarumPhytotoxic
PolyketideStemphyperylenolS. botryosum, S. herbarumPhytotoxic
PolyketideStempholS. vesicarium, S. alfalfaePhytotoxic
PolyketideAltersolanol AS. botryosumCytotoxic
PolyketideMacrosporinS. botryosumNot specified
PolyketideInfectopyroneS. lycopersiciAntibacterial
TerpenoidBrefeldin AS. lycopersiciAntifungal, Antiviral

Note: This table is a representative sample and not an exhaustive list of all known metabolites.

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and pathways. The following diagrams were created using the Graphviz (DOT language) to illustrate key processes in Stemphylium secondary metabolite profiling.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Metabolite Extraction cluster_analysis Analysis & Elucidation cluster_discovery Discovery Stemphylium_Isolate Stemphylium_Isolate Inoculation Inoculation Stemphylium_Isolate->Inoculation Agar Plugs Solid_Liquid_Media Solid_Liquid_Media Inoculation->Solid_Liquid_Media OSMAC Approach Incubation Incubation Solid_Liquid_Media->Incubation Controlled Conditions Extraction Extraction Incubation->Extraction Mycelium & Broth Crude_Extract Crude_Extract Extraction->Crude_Extract Solvent Evaporation HPLC_Separation HPLC_Separation Crude_Extract->HPLC_Separation Purification Isolated_Compounds Isolated_Compounds HPLC_Separation->Isolated_Compounds Fraction Collection MS_Analysis MS_Analysis Isolated_Compounds->MS_Analysis Mass & Formula NMR_Analysis NMR_Analysis Isolated_Compounds->NMR_Analysis Structure Structure_Elucidation Structure_Elucidation MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Novel_Compound Novel_Compound Structure_Elucidation->Novel_Compound

Figure 1. General workflow for the profiling of Stemphylium secondary metabolites.

PKS_Pathway cluster_input Precursors cluster_pks Biosynthesis cluster_modification Modification & Release Acetyl_CoA Acetyl-CoA PKS_Gene_Cluster Polyketide Synthase (PKS) Gene Cluster Acetyl_CoA->PKS_Gene_Cluster Chain Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Gene_Cluster Chain Elongation Polyketide_Backbone Polyketide Backbone PKS_Gene_Cluster->Polyketide_Backbone Synthesis Tailoring_Enzymes Tailoring Enzymes (P450s, Methyltransferases, etc.) Final_Metabolite Mature Secondary Metabolite Tailoring_Enzymes->Final_Metabolite Final Product Polyketide_Backbone->Tailoring_Enzymes Modification

Figure 2. Simplified biosynthetic pathway for polyketide secondary metabolites.

Conclusion and Future Outlook

The profiling of secondary metabolites from Stemphylium species represents a fertile ground for the discovery of novel, bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the chemical diversity of this fungal genus. Advances in analytical techniques, particularly in high-resolution mass spectrometry and cryogenic NMR probes, will continue to enhance the sensitivity and speed of structural elucidation. Furthermore, the integration of genomics and metabolomics, through approaches like genome mining for biosynthetic gene clusters, will undoubtedly accelerate the identification of novel pathways and their corresponding products. By combining these powerful tools with classical microbiological and natural product chemistry techniques, the scientific community is well-positioned to unlock the full potential of Stemphylium as a source of valuable secondary metabolites for the benefit of medicine, agriculture, and beyond.

References

Methodological & Application

Application Notes and Protocols for Stemphyperylenol Extraction and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemphyperylenol is a polyketide-derived perylenequinone, a class of fungal secondary metabolites known for their diverse biological activities, including photodynamic, antimicrobial, and cytotoxic properties. Produced by various fungal species, notably from the genus Stemphylium, this compound is of significant interest for drug discovery and development. These application notes provide detailed protocols for the cultivation of this compound-producing fungi, followed by robust methods for its extraction, purification, and quantification.

Fungal Strains and Culture Conditions

This compound has been reported to be produced by various fungi, including Stemphylium botryosum.[1] Effective production can be achieved through both solid-state and submerged fermentation.

Table 1: Recommended Culture Media for this compound Production

Media TypeCompositionCulture Conditions
Solid-State Fermentation Rice MediumIncubation for 14-28 days at 25-28°C in the dark.
Submerged Fermentation Potato Dextrose Broth (PDB)Incubation for 7-14 days at 25-28°C with shaking (150-180 rpm).
Co-culture PDA plates with Penicillium sp.Co-cultivation can enhance the production of perylenequinones.

Experimental Protocols

Protocol 1: Fungal Cultivation for this compound Production (Solid-State Fermentation)

This protocol is adapted from methods developed for the production of similar fungal perylenequinones and is suitable for generating biomass for extraction.[2][3]

Materials:

  • Erlenmeyer flasks (1 L)

  • Rice (e.g., Calrose or long-grain white rice)

  • Distilled water

  • Autoclave

  • Spore suspension or mycelial plugs of a this compound-producing fungal strain (e.g., Stemphylium botryosum)

  • Incubator

Procedure:

  • To each 1 L Erlenmeyer flask, add 100 g of rice and 100 mL of distilled water.

  • Seal the flasks with cotton plugs and aluminum foil.

  • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium. Allow to cool to room temperature.

  • Inoculate each flask with a 1 mL spore suspension or 3-4 mycelial plugs of the fungus.

  • Incubate the flasks at 25-28°C in the dark for 21-28 days. The rice should be fully colonized by the fungus, often indicated by a change in color due to pigment production.

Protocol 2: Extraction of this compound from Fungal Biomass

This protocol outlines the extraction of this compound from the solid-state fermentation culture.

Materials:

  • Fungal biomass from Protocol 1

  • Ethyl acetate

  • Methanol

  • Blender or homogenizer

  • Large beakers or flasks

  • Filter paper and Buchner funnel

  • Rotary evaporator

Procedure:

  • Harvest the fungal biomass from the fermentation flasks.

  • Homogenize the entire solid culture (rice and mycelia) in a blender with ethyl acetate (approximately 300-400 mL per 100 g of initial rice).

  • Transfer the homogenate to a large flask and stir for 12-24 hours at room temperature.

  • Filter the mixture through a Buchner funnel to separate the biomass from the ethyl acetate extract.

  • Re-extract the biomass with an equal volume of ethyl acetate to ensure complete extraction of the secondary metabolites.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The remaining biomass can be further extracted with methanol to recover more polar compounds, although this compound is expected to be primarily in the ethyl acetate fraction.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.[2]

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate. Carefully layer the dried, extract-adsorbed silica onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate), followed by pure ethyl acetate, and finally a mixture of ethyl acetate and methanol (e.g., 9:1).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • TLC Analysis: Monitor the separation by spotting small amounts of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm). This compound and other perylenequinones are typically colored, which can aid in visual tracking.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified compound.

Protocol 4: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of reverse-phase HPLC for assessing the purity of this compound and for its quantification.[4]

Table 2: HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., gradient or isocratic)
Example Isocratic Condition 65:35 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection Wavelength 465 nm (for perylenequinones)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Procedure for Purity Assessment:

  • Dissolve a small amount of the purified this compound in the mobile phase.

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram. A single major peak indicates high purity. Purity can be calculated based on the peak area of this compound relative to the total area of all peaks.

Procedure for Quantification:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject each standard solution into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the unknown sample (e.g., crude extract) and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. Co-culture techniques have been shown to increase the production of perylenequinones.

Table 3: Example Yield Data for Fungal Perylenequinones

Fungal Culture MethodCompoundYield (mg/g of substrate)Reference
Solid-State Fermentation (Oatmeal)ent-shiraiachrome A~0.5 - 1.5
Co-culture with P. brasilianumThis compoundIncreased production observedN/A

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification A Inoculation of Stemphylium sp. on Rice Medium B Solid-State Fermentation (21-28 days) A->B C Homogenization of Fungal Biomass in Ethyl Acetate B->C D Filtration and Collection of Extract C->D E Concentration using Rotary Evaporator D->E F Silica Gel Column Chromatography E->F G Fraction Collection F->G H TLC Analysis G->H I Pooling and Concentration of Pure Fractions H->I J Purity Assessment by HPLC I->J L Structure Elucidation (NMR, MS) I->L K Quantification using HPLC J->K

Caption: Experimental workflow for this compound extraction and purification.

Biosynthetic Pathway of Perylenequinones

Perylenequinones, including this compound, are synthesized via the polyketide pathway. This process is initiated by a Type I polyketide synthase (PKS).

biosynthetic_pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase Action cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA pks Type I Polyketide Synthase (PKS) acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization dimerization Oxidative Dimerization cyclization->dimerization tailoring Tailoring Reactions (e.g., Hydroxylation, Methylation) dimerization->tailoring This compound This compound tailoring->this compound

References

Application Note: Quantitative Analysis of Stemphyperylenol in Fungal Extracts using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Stemphyperylenol in fungal extracts. This compound, a perylenequinone metabolite produced by certain fungi, requires precise analytical methods for its detection and quantification in research and drug development. The method employs a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a robust framework for the accurate quantification of this compound, essential for studies investigating its biological activity and potential applications.

Introduction

This compound is a polyketide-derived secondary metabolite belonging to the perylenequinone class of compounds, which are known for their diverse biological activities. Perylenequinones are produced by a variety of fungi and have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. Accurate quantification of these compounds in complex matrices such as fungal extracts is crucial for understanding their biosynthesis, biological function, and for the development of potential therapeutic agents. This application note provides a detailed protocol for the extraction and quantification of this compound using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Sample Preparation: Extraction from Fungal Culture

A liquid-liquid extraction method is employed to isolate this compound from fungal fermentation broths.

Protocol:

  • Harvesting: Centrifuge the fungal culture at 4,000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • Extraction of Supernatant:

    • To 10 mL of the supernatant, add 20 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction process on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.

    • Combine the ethyl acetate extracts.

  • Extraction of Mycelia:

    • To the mycelial pellet, add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4,000 rpm for 15 minutes and collect the methanol extract.

    • Repeat the extraction of the mycelia with a fresh 20 mL portion of methanol.

    • Combine the methanol extracts.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts (from both supernatant and mycelia) to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of methanol:water (1:1, v/v).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions for this compound (C₂₀H₁₆O₆, Exact Mass: 352.0947) are predicted based on its chemical structure. Note: These transitions and collision energies should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) (Predicted)
This compound353.1335.120025
This compound (Qualifier)353.1307.120035

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes the expected quantitative data based on similar analyses of fungal metabolites.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Recovery 85 - 110%
Precision (RSD%) < 15%

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis cluster_2 Data Processing A Fungal Culture B Centrifugation A->B C Supernatant B->C D Mycelia B->D E Liquid-Liquid Extraction (Ethyl Acetate) C->E F Solid-Liquid Extraction (Methanol) D->F G Combine Extracts E->G F->G H Evaporation G->H I Reconstitution H->I J Filtration I->J K HPLC Injection J->K L C18 Column Separation K->L M ESI Source L->M N Triple Quadrupole MS M->N O MRM Detection N->O P Peak Integration O->P Q Quantification P->Q R Reporting Q->R

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical process, emphasizing the transition from a complex biological matrix to a specific quantitative result.

G complex_matrix Complex Matrix Fungal Extract extraction Extraction Isolation of Analytes complex_matrix->extraction separation Chromatography Separation of this compound extraction->separation detection Mass Spectrometry Specific Detection (MRM) separation->detection quantification Data Analysis Accurate Quantification detection->quantification result Result Concentration of this compound quantification->result

Caption: Logical flow from sample to result in HPLC-MS/MS analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in fungal extracts. The combination of a straightforward sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate measurement of this bioactive compound. This method will be a valuable tool for researchers in natural product chemistry, mycology, and drug discovery who are investigating the properties and potential applications of this compound. Further method validation in the user's laboratory is recommended to ensure performance for specific applications.

Culturing Stemphylium botryosum for Optimal Stemphyperylenol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of the fungus Stemphylium botryosum with the objective of maximizing the production of the secondary metabolite, Stemphyperylenol. This compound is a perylenequinone, a class of aromatic polyketides with potential pharmaceutical applications due to their photoactivated biological activity.[1] The protocols outlined below cover optimal culture conditions, including media composition, pH, temperature, and incubation time, as well as methods for extraction and quantification of this compound.

Introduction to Stemphylium botryosum and this compound

Stemphylium botryosum is a fungus belonging to the phylum Ascomycota and is known as a plant pathogen, causing diseases such as Stemphylium blight in lentils.[2] Beyond its pathogenic nature, this fungus is a known producer of a variety of secondary metabolites, including the perylenequinone this compound.[1][3] Perylenequinones are pigments characterized by a pentacyclic core and exhibit potent light-induced bioactivity, making them of interest for applications such as photodynamic therapy.[1] Optimizing the culture conditions of S. botryosum is crucial for enhancing the yield of this compound for research and potential drug development.

Optimal Culture Conditions for this compound Production

The production of secondary metabolites in fungi is highly influenced by environmental and nutritional factors. The following tables summarize the recommended conditions for optimal mycelial growth and this compound production by S. botryosum. It is important to note that while specific quantitative data for this compound yield under all varied conditions is limited in published literature, the following recommendations are based on optimal conditions for mycelial growth of S. botryosum and secondary metabolite production in closely related fungi.

Table 1: Recommended Media Composition for Stemphylium botryosum Cultivation

Media TypeCompositionRationale for Use
Solid Media
V8-Potato Dextrose Agar (V8-PDA)150 mL V8 juice, 10 g Potato Dextrose Agar, 10 g agar, 3 g CaCO₃, 850 mL distilled waterSupports robust mycelial growth and is optimal for spore production.
Potato Dextrose Agar (PDA)Commercially available or prepared from 200 g potato, 20 g dextrose, 20 g agar, 1 L distilled waterA standard medium that supports good mycelial growth of S. botryosum.
Liquid Media
Richard's Medium10 g KNO₃, 5 g KH₂PO₄, 2.5 g MgSO₄·7H₂O, 50 g Sucrose, 0.02 g FeCl₃, 1 L distilled waterIdentified as superior for mycelium yield in liquid culture.
Potato Dextrose Broth (PDB)Commercially available or prepared from 200 g potato, 20 g dextrose, 1 L distilled waterA common liquid medium for fungal cultivation that supports good biomass production.

Table 2: Optimal Physical and Chemical Parameters for Stemphylium botryosum Cultivation

ParameterOptimal RangeNotes
Temperature 25°COptimal temperature for radial mycelial growth of S. botryosum. Growth is significantly reduced at temperatures below 15°C and above 30°C.
pH 6.0 - 7.5S. botryosum can grow in a wide pH range, but excellent radial mycelial growth is observed in this slightly acidic to neutral range.
Incubation Time 14 - 21 daysSecondary metabolite production typically occurs during the stationary phase of fungal growth. Incubation for 2-3 weeks is recommended for maximal yield.
Aeration Shaking at 150 rpm for liquid culturesAdequate aeration is crucial for the growth of filamentous fungi in submerged cultures.
Light DarknessMany fungi produce higher yields of secondary metabolites in the absence of light.

Experimental Protocols

Protocol for Culturing Stemphylium botryosum

3.1.1. Materials

  • Stemphylium botryosum culture

  • V8-PDA or PDA plates

  • Richard's medium or Potato Dextrose Broth (PDB)

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator

  • Shaking incubator

  • Autoclave

  • Laminar flow hood

3.1.2. Procedure

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelium from a stock culture of S. botryosum to the center of a fresh V8-PDA or PDA plate.

    • Incubate the plate at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.

  • Solid-State Fermentation (for initial culture and sporulation):

    • Use the mycelial plugs from the actively growing culture on V8-PDA plates. This medium is reported to be optimal for spore production.

    • Incubate the plates at 25°C in the dark for 14-21 days.

  • Submerged (Liquid) Fermentation (for biomass and secondary metabolite production):

    • Aseptically transfer 3-5 mycelial plugs (approximately 5 mm in diameter) from the edge of an actively growing colony on a PDA plate into a 250 mL Erlenmeyer flask containing 100 mL of sterile Richard's medium or PDB. Richard's medium has been shown to be superior for mycelium yield.

    • Incubate the flask at 25°C in a shaking incubator at 150 rpm for 14-21 days in the dark.

Protocol for Extraction of this compound

3.2.1. Materials

  • Fungal culture (mycelium and broth)

  • Ethyl acetate

  • Methanol

  • Chloroform

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

  • Glass vials

3.2.2. Procedure

  • Harvesting:

    • After the incubation period, separate the fungal mycelium from the liquid broth by filtration through filter paper.

  • Extraction from Mycelium:

    • Dry the mycelium at 40-50°C until a constant weight is achieved.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with methanol or a mixture of chloroform and methanol (2:1, v/v) by shaking overnight at room temperature.

    • Filter the extract to remove the mycelial debris.

  • Liquid-Liquid Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers.

  • Concentration:

    • Combine the mycelial extract and the broth extract.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

    • Store the crude extract at -20°C until further analysis.

Protocol for Quantification of this compound by HPLC-DAD

3.3.1. Materials

  • Crude extract of S. botryosum

  • This compound standard (if available)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

3.3.2. Procedure

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm. Perylenequinones typically have strong absorbance in the visible region (around 400-600 nm).

    • Column Temperature: 30°C

  • Quantification:

    • If a this compound standard is available, create a calibration curve by injecting known concentrations of the standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

    • If a standard is not available, relative quantification can be performed by comparing the peak areas of this compound under different culture conditions.

Signaling Pathways and Experimental Workflow

Proposed Biosynthetic Pathway of Perylenequinones

The biosynthesis of perylenequinones, including this compound, originates from the polyketide pathway. A polyketide synthase (PKS) enzyme catalyzes the initial steps, followed by a series of enzymatic modifications including cyclization, oxidation, and methylation to form the final perylenequinone structure. The diagram below illustrates a generalized proposed biosynthetic pathway for fungal perylenequinones.

perylenequinone_biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain Polyketide Synthase (PKS) Aromatic Polyketide Precursor Aromatic Polyketide Precursor Polyketide Chain->Aromatic Polyketide Precursor Cyclization/Aromatization Naphthol Intermediate Naphthol Intermediate Aromatic Polyketide Precursor->Naphthol Intermediate Methylation, Hydroxylation, Decarboxylation Perylenequinone Core Perylenequinone Core Naphthol Intermediate->Perylenequinone Core Oxidative Dimerization This compound This compound Perylenequinone Core->this compound Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) experimental_workflow cluster_culture 1. Culture Optimization cluster_extraction 2. Extraction cluster_analysis 3. Analysis and Quantification cluster_optimization 4. Data Analysis and Optimization Inoculum Preparation Inoculum Preparation Vary Culture Conditions Media Composition pH Temperature Incubation Time Inoculum Preparation->Vary Culture Conditions Fungal Culture Fungal Culture Inoculum Preparation->Fungal Culture Vary Culture Conditions->Fungal Culture Mycelium/Broth Separation Mycelium/Broth Separation Fungal Culture->Mycelium/Broth Separation Solvent Extraction Solvent Extraction Mycelium/Broth Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract HPLC-DAD Analysis HPLC-DAD Analysis Crude Extract->HPLC-DAD Analysis Quantification of this compound Quantification of this compound HPLC-DAD Analysis->Quantification of this compound Identify Optimal Conditions Identify Optimal Conditions Quantification of this compound->Identify Optimal Conditions

References

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Stemphyperylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antifungal activity of Stemphyperylenol, a perylenequinone metabolite isolated from fungi of the Stemphylium genus. While specific antifungal data for this compound is not extensively reported in publicly available literature, the following protocols describe standardized methods that can be employed to determine its potential as an antifungal agent.

Introduction

This compound is a secondary metabolite produced by certain species of Stemphylium fungi. Its structural similarity to other polyketide-derived aromatic compounds suggests potential bioactive properties. The increasing prevalence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents.[1][2] This document outlines the procedures for evaluating the antifungal efficacy of this compound through established in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Data Presentation

Quantitative data from antifungal susceptibility testing of this compound should be summarized for clear interpretation and comparison. The following table provides a template for presenting such data.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound

Fungal SpeciesMethodMIC (µg/mL)MFC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans ATCC 90028Broth MicrodilutionDataDataData
Aspergillus fumigatus ATCC 204305Broth MicrodilutionDataDataData
Cryptococcus neoformans ATCC 90112Broth MicrodilutionDataDataData
Trichophyton rubrum ATCC 28188Broth MicrodilutionDataDataData
Candida auris B11220Broth MicrodilutionDataDataData

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[3]

  • Inoculum Preparation:

    • For Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[4]

    • For Molds: Culture the mold on Potato Dextrose Agar (PDA) at 27°C for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for molds, depending on the species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Agar Well Diffusion Method

This method provides a qualitative assessment of antifungal activity and is useful for initial screening.

Objective: To evaluate the ability of this compound to inhibit fungal growth by creating an inhibition zone on an agar plate.

Materials:

  • SDA or PDA plates

  • Fungal inoculum prepared as described above

  • Sterile cork borer (6 mm diameter)

  • This compound solution

  • Positive and negative controls (e.g., known antifungal and solvent, respectively)

Procedure:

  • Plate Inoculation: Uniformly spread the prepared fungal suspension over the surface of the agar plate using a sterile swab.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Application of Test Compound: Add a defined volume (e.g., 100 µL) of the this compound solution to each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates under the appropriate conditions for the test fungus (e.g., 35°C for 24-48 hours for C. albicans).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where fungal growth is inhibited. A larger diameter indicates greater antifungal activity.

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial fungal inoculum.

Procedure:

  • Following the MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a fresh, drug-free SDA or PDA plate.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture plate.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for antifungal agents.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mfc MFC Assay prep_compound Prepare this compound Stock and Dilutions inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate Plate (24-72h) inoculate->incubate_mic read_mic Read MIC (Visual/Spectrophotometer) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From wells ≥ MIC incubate_mfc Incubate Plates (24-48h) subculture->incubate_mfc read_mfc Read MFC (No Growth) incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-α-demethylase membrane Fungal Cell Membrane (Altered Fluidity, Permeability) ergosterol->membrane Incorporation inhibit_squalene Allylamines (e.g., Terbinafine) inhibit_squalene->squalene inhibit_lanosterol Azoles (e.g., Fluconazole) inhibit_lanosterol->lanosterol

Caption: Ergosterol biosynthesis pathway, a common antifungal target.

Potential Mechanism of Action

While the exact mechanism of this compound is unknown, many natural and synthetic antifungal compounds target the fungal cell membrane or cell wall. A primary target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and function of the fungal cell membrane. Inhibition of enzymes in this pathway, such as 14-α-demethylase by azoles or squalene epoxidase by allylamines, leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and causing cell death. Future studies could investigate whether this compound acts on this or other critical fungal pathways, such as β-(1,3)-glucan synthesis in the cell wall.

References

Application Notes and Protocols for Determining the Cytotoxicity of Stemphyperylenol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stemphyperylenol is a perylenequinone derivative, a class of natural products known for their diverse biological activities. While specific cytotoxic data for this compound against cancer cell lines is not yet extensively documented in publicly available literature, preliminary studies on extracts from Stemphylium, the fungal genus from which this compound can be isolated, have demonstrated anticancer properties. For instance, metabolites from Stemphylium lycopersici have shown cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (CACO2), and breast cancer (MCF-7), with activity often assessed using the MTT assay.

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of this compound. The protocols outlined below are standard methods for determining the in vitro efficacy of novel compounds against various cancer cell lines.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The following table provides a template for presenting such quantitative data, which would be generated from the experimental protocols described herein.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM)
A549Lung CarcinomaData to be determined
HeLaCervical CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined

Experimental Protocols

A crucial step in assessing the anticancer potential of this compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

1. Principle:

This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

3. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with for a novel compound might be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cytotoxicity assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution Series treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition & Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Cytotoxicity Assay Workflow

Hypothetical Signaling Pathway

Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical apoptotic signaling pathway that could be activated by a compound like this compound.

signaling_pathway cluster_induction Induction cluster_pathway Apoptotic Cascade cluster_outcome Outcome This compound This compound Bax Bax Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Pathway

Application Notes and Protocols for the Development of a Stable Formulation of Stemphyperylenol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemphyperylenol, a novel natural product, has demonstrated significant therapeutic potential in preclinical models. However, its poor aqueous solubility presents a major hurdle for in vivo applications, limiting its bioavailability and therapeutic efficacy. These application notes provide a comprehensive guide to developing a stable parenteral formulation of this compound suitable for in vivo research. The following protocols outline a systematic approach, from initial physicochemical characterization to the final stability testing of the formulated drug product. This document is intended to serve as a foundational guide; specific parameters may require optimization based on the empirical data gathered for this compound.

Pre-formulation Studies: Physicochemical Characterization of this compound

A thorough understanding of this compound's physicochemical properties is critical for rational formulation design.[1] These initial studies provide the foundation for selecting appropriate excipients and manufacturing processes.[2]

Experimental Protocols

2.1.1 Determination of Aqueous Solubility

  • Objective: To quantify the solubility of this compound in aqueous media at different pH values.

  • Method:

    • Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., 2, 4, 6.8, 7.4, 9).

    • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4][5]

2.1.2 Determination of LogP/LogD

  • Objective: To assess the lipophilicity of this compound, which influences its membrane permeability and interaction with hydrophobic excipients.

  • Method (Shake-Flask Method):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and water (or a relevant buffer, for LogD).

    • Vortex the mixture vigorously for several minutes to facilitate partitioning.

    • Allow the two phases to separate completely, using centrifugation if necessary.

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase by HPLC.

    • Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2.1.3 Solid-State Characterization

  • Objective: To understand the solid-state properties of this compound, which can impact its stability and dissolution rate.

  • Methods:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic forms.

    • X-Ray Powder Diffraction (XRPD): To assess the crystallinity or amorphous nature of the compound.

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability and solvent/water content.

2.1.4 Excipient Compatibility Studies

  • Objective: To assess the chemical and physical compatibility of this compound with potential formulation excipients.

  • Method:

    • Prepare binary mixtures of this compound with individual excipients (e.g., co-solvents, surfactants, polymers) in a defined ratio (e.g., 1:1).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

    • Analyze the samples at predetermined time points for the appearance of new peaks (degradants) or changes in physical appearance using HPLC and visual inspection.

Data Presentation

Table 1: Summary of Pre-formulation Data for this compound

ParameterMethodResult
Aqueous Solubility
pH 2.0HPLC[Insert Data]
pH 7.4HPLC[Insert Data]
pH 9.0HPLC[Insert Data]
Lipophilicity
LogPShake-Flask/HPLC[Insert Data]
LogD (pH 7.4)Shake-Flask/HPLC[Insert Data]
Solid-State Properties
Melting Point (°C)DSC[Insert Data]
CrystallinityXRPD[Insert Data]
Compatibility
Polysorbate 80HPLC/Visual[Compatible/Incompatible]
Propylene GlycolHPLC/Visual[Compatible/Incompatible]
HP-β-CyclodextrinHPLC/Visual[Compatible/Incompatible]

Formulation Development

Based on the pre-formulation data indicating poor aqueous solubility, several formulation strategies should be explored to enhance the solubility and stability of this compound for parenteral administration.

Formulation Strategies & Protocols

3.1.1 Co-solvent System

  • Rationale: Utilizing a blend of water-miscible organic solvents can increase the solubility of hydrophobic compounds.

  • Protocol:

    • Screen various GRAS (Generally Recognized as Safe) co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

    • Determine the saturation solubility of this compound in individual co-solvents and various aqueous blends.

    • Prepare formulations by dissolving this compound in the selected co-solvent or co-solvent blend.

    • Slowly add an aqueous phase (e.g., water for injection, buffered solution) under constant stirring.

    • Observe for any precipitation. The final formulation should be clear and free of visible particles.

    • Filter the final solution through a 0.22 µm sterile filter.

3.1.2 Surfactant-based Micellar Formulation

  • Rationale: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Protocol:

    • Screen non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188.

    • Prepare aqueous solutions of the selected surfactant at various concentrations above its critical micelle concentration (CMC).

    • Add this compound to each surfactant solution and determine the solubility enhancement.

    • Select the surfactant and concentration that provides the desired drug loading without causing toxicity.

    • Prepare the final formulation by dissolving this compound in the aqueous surfactant solution with gentle heating or sonication if required.

    • Sterile filter the resulting micellar solution.

3.1.3 Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility.

  • Protocol:

    • Screen various cyclodextrins, with a focus on modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher safety profile in parenteral formulations.

    • Conduct phase-solubility studies by adding excess this compound to aqueous solutions of increasing cyclodextrin concentrations.

    • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation efficiency.

    • Prepare the formulation by dissolving the required amount of cyclodextrin in water for injection, followed by the addition and dissolution of this compound.

    • Lyophilization may be considered to create a stable solid powder for reconstitution.

Visualization of Formulation Workflow

G cluster_preform Pre-formulation cluster_form_dev Formulation Development cluster_eval Evaluation & Selection solubility Solubility Studies (pH-dependent) cosolvent Co-solvent Systems solubility->cosolvent logp LogP/LogD Determination surfactant Micellar Formulations logp->surfactant solid_state Solid-State Characterization cyclodextrin Cyclodextrin Complexation solid_state->cyclodextrin compat Excipient Compatibility compat->cosolvent compat->surfactant compat->cyclodextrin select Select Lead Formulation(s) cosolvent->select surfactant->select cyclodextrin->select stability Stability Testing (ICH Guidelines) select->stability final Final Formulation stability->final

Caption: Workflow for this compound formulation development.

Stability Testing Protocol

A comprehensive stability testing program is essential to ensure the safety and efficacy of the final formulation throughout its shelf life. The protocol should adhere to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

4.1.1 Forced Degradation Studies

  • Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Method:

    • Subject the this compound formulation to various stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 60°C for 48 hours.

      • Photostability: Expose to light according to ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC-DAD/MS to separate the drug from its degradation products and to aid in the identification of degradants.

4.1.2 ICH Stability Studies

  • Objective: To determine the shelf life and recommend storage conditions for the final formulation.

  • Method:

    • Place the final formulated product in its intended container-closure system into stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

    • Analyze the samples for the parameters listed in Table 2.

Data Presentation

Table 2: Stability Testing Schedule and Parameters

Test ParameterTime Points (Months)Acceptance Criteria
Accelerated (40°C/75%RH)
Appearance0, 1, 3, 6Clear, colorless, free of visible particles
pH0, 1, 3, 6[e.g., 4.5 - 5.5]
Assay (% of initial)0, 1, 3, 690.0% - 110.0%
Degradation Products (%)0, 1, 3, 6Individual: NMT 0.5%, Total: NMT 2.0%
Sterility0, 6Meets USP <71> requirements
Long-Term (25°C/60%RH)
Appearance0, 3, 6, 9, 12, 18, 24Clear, colorless, free of visible particles
pH0, 3, 6, 9, 12, 18, 24[e.g., 4.5 - 5.5]
Assay (% of initial)0, 3, 6, 9, 12, 18, 2490.0% - 110.0%
Degradation Products (%)0, 3, 6, 9, 12, 18, 24Individual: NMT 0.5%, Total: NMT 2.0%
Sterility0, 24Meets USP <71> requirements

Analytical Method Development: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required for the quantification of this compound and its degradation products.

Protocol
  • Column and Mobile Phase Screening:

    • Test various C18 and C8 columns.

    • Screen mobile phases consisting of different ratios of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile, methanol).

  • Method Optimization:

    • Optimize the gradient, flow rate, column temperature, and injection volume to achieve good resolution between this compound and all degradation products identified during forced degradation studies.

    • Select a suitable UV detection wavelength based on the UV-Vis spectrum of this compound.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Analyze a series of standards over a defined concentration range to demonstrate a linear relationship between detector response and concentration.

    • Range: Establish the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of test results to the true value by spiking a placebo matrix with known amounts of this compound.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally make small variations in method parameters (e.g., pH, mobile phase composition) to assess the method's reliability.

Potential Signaling Pathways of this compound

Perylenequinones, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways, often through the generation of reactive oxygen species (ROS) or by direct interaction with signaling proteins. Potential pathways relevant to its therapeutic action could include the Nrf2/ARE and MAPK pathways.

Nrf2/ARE Antioxidant Response Pathway

G cluster_nuc Stem This compound ROS ↑ ROS Stem->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Binding & Activation Response Cellular Protection Genes->Response

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

MAPK Signaling Pathway

G cluster_nuc Stem This compound Receptor Cell Surface Receptor Stem->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation TFs Transcription Factors (e.g., AP-1, c-Myc) Response Cellular Responses (Proliferation, Differentiation, Apoptosis) TFs->Response Gene Expression

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

References

Investigating the Antibacterial Properties of Stemphyperylenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemphyperylenol is a naturally occurring perylenequinone, a class of polyketide secondary metabolites produced by various fungi, notably those from the genus Stemphylium. Emerging research has highlighted the potential of this compound as an antimicrobial agent, demonstrating inhibitory effects against bacterial growth. This document provides detailed application notes and experimental protocols for researchers investigating the antibacterial properties of this compound, from initial screening to preliminary mechanism of action studies.

Perylenequinones are recognized for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties. This compound, isolated from various fungal sources including endophytic fungi like Talaromyces sp., has shown promising antibacterial efficacy. One study reported that this compound inhibited bacterial growth at a concentration of 3 µg/mL, which was found to be more potent than the conventional antibiotic ampicillin at 12.5 µg/mL in the same study. These findings underscore the potential of this compound as a lead compound for the development of new antibacterial drugs.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the antibacterial activity of this compound against a panel of common pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Note: The following data are representative and for illustrative purposes, based on the known activity of this compound and related compounds. Researchers should determine these values experimentally for their specific bacterial strains and testing conditions.

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureusPositive480.5
Bacillus subtilisPositive240.25
Escherichia coliNegative16328
Pseudomonas aeruginosaNegative32>6432

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Fungal Culture

This protocol describes a general method for the extraction and purification of this compound from a fungal culture, such as Stemphylium sp.

Materials:

  • Fungal culture of a this compound-producing strain

  • Potato Dextrose Broth (PDB) or a suitable liquid culture medium

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

  • Methanol

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Fungal Cultivation: Inoculate the this compound-producing fungus into a suitable liquid medium (e.g., PDB). Incubate the culture for 14-21 days at 25-28°C with shaking.

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate in a separatory funnel.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with hexane and gradually increasing the polarity with dichloromethane and then methanol.

    • Monitor the fractions by TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., dichloromethane:methanol, 95:5).

    • Visualize the spots under a UV lamp. This compound and other perylenequinones are typically colored compounds.

    • Pool the fractions containing the compound of interest and concentrate them to yield purified this compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and UV-Vis spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against various bacterial strains.

Materials:

  • Purified this compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (MHB with solvent)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of this compound Stock Solution: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with a known antibiotic), a negative control (MHB with the solvent used to dissolve this compound), and a growth control (bacteria in MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. If using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

  • MBC Determination: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Visualizations

Experimental_Workflow_Isolation cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Inoculation of Fungus into Liquid Medium b Incubation (14-21 days, 25-28°C) a->b c Filtration to Separate Mycelia and Broth b->c d Liquid-Liquid Extraction with Ethyl Acetate c->d e Drying and Concentration (Rotary Evaporator) d->e f Column Chromatography (Silica Gel) e->f g Fraction Collection and TLC Analysis f->g h Pooling and Concentrating Pure Fractions g->h i Structural Confirmation (NMR, MS) h->i

Caption: Workflow for the isolation and purification of this compound.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic MIC Determination cluster_mbc MBC Determination prep1 Prepare this compound Stock Solution prep2 Serial Dilution in 96-well Plate prep1->prep2 assay1 Inoculate Wells with Bacteria prep2->assay1 prep3 Prepare Standardized Bacterial Inoculum prep3->assay1 assay2 Incubate at 37°C for 18-24h assay1->assay2 mic1 Visually Inspect for Growth (Turbidity) assay2->mic1 mic2 Lowest concentration with no growth = MIC mic1->mic2 mbc1 Plate Aliquots from Clear Wells onto Agar mic1->mbc1 mbc2 Incubate at 37°C for 24h mbc1->mbc2 mbc3 Lowest concentration with no colonies = MBC mbc2->mbc3

Caption: Workflow for MIC and MBC determination.

Preliminary Insights into the Mechanism of Action

The precise antibacterial mechanism of this compound is not yet fully elucidated. However, as a perylenequinone, it is hypothesized to function as a photosensitizer. Upon exposure to light, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules can cause significant damage to essential cellular components in bacteria, including DNA, proteins, and lipids in the cell membrane, ultimately leading to cell death.

Mechanism_of_Action cluster_pathway Proposed Antibacterial Mechanism of this compound Stem This compound ROS Reactive Oxygen Species (ROS) Generation Stem->ROS Light Light Exposure Light->ROS Damage Cellular Damage ROS->Damage DNA DNA Damage Damage->DNA Protein Protein Oxidation Damage->Protein Lipid Lipid Peroxidation (Membrane Damage) Damage->Lipid Death Bacterial Cell Death DNA->Death Protein->Death Lipid->Death

Caption: Proposed mechanism of antibacterial action for this compound.

Further studies to elucidate the mechanism of action could include:

  • ROS Detection Assays: To confirm the generation of intracellular ROS in bacteria upon treatment with this compound.

  • Membrane Integrity Assays: To assess damage to the bacterial cell membrane.

  • DNA Damage Assays: To investigate potential genotoxic effects.

  • Transcriptomic or Proteomic Analyses: To identify specific cellular pathways affected by this compound.

Conclusion

This compound represents a promising natural product with significant antibacterial potential. The protocols and information provided herein offer a framework for researchers to systematically investigate its efficacy and mechanism of action. Further research is warranted to fully characterize its antibacterial spectrum, elucidate its molecular targets, and evaluate its potential for therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Stemphyperylenol Yield from Stemphylium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Stemphyperylenol from Stemphylium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a naturally occurring perylenequinone, a class of aromatic polyketides produced by fungi of the genus Stemphylium.[1][2] Perylenequinones are known for their photosensitizing properties, which allow them to generate reactive oxygen species upon exposure to light. This characteristic makes them promising candidates for applications in photodynamic therapy and as potential agrochemicals.[1][3]

Q2: Which Stemphylium species are known to produce this compound?

A2: While several Stemphylium species are known to produce a variety of secondary metabolites, specific information regarding which species are the most prolific producers of this compound is not extensively documented in publicly available literature. General studies on Stemphylium secondary metabolites often identify a range of compounds, and production can be species and even strain-specific.

Q3: What are the general approaches to increase the yield of secondary metabolites like this compound in fungal fermentations?

A3: Optimizing the yield of fungal secondary metabolites typically involves a multi-faceted approach that includes:

  • Strain Selection and Improvement: Screening different Stemphylium isolates for high this compound production and potentially employing strain improvement techniques.

  • Media Optimization: Systematically adjusting the composition of the culture medium, including carbon and nitrogen sources, minerals, and trace elements.[4]

  • Cultivation Parameter Control: Fine-tuning physical parameters such as temperature, pH, agitation, and aeration.

  • Elicitation: Introducing biotic or abiotic elicitors to the culture to stimulate the production of secondary metabolites.

Q4: What is the general biosynthetic pathway for this compound?

A4: this compound belongs to the perylenequinone class of polyketides. The biosynthesis of perylenequinones in fungi is initiated by a Type I polyketide synthase (PKS). The PKS catalyzes the iterative condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization, aromatization, and dimerization reactions to form the characteristic perylenequinone scaffold. Further enzymatic modifications, such as hydroxylations, lead to the final structure of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound production Inappropriate culture medium composition.Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). Consider using complex media like Potato Dextrose Broth (PDB) or V-8 juice-based media, which have been shown to support good growth and secondary metabolite production in Stemphylium.
Suboptimal fermentation parameters (pH, temperature, agitation).Optimize pH (typically in the range of 5.0-7.0), temperature (around 25-28°C), and agitation speed for submerged fermentation to ensure adequate mixing and oxygen transfer without causing excessive shear stress on the mycelia.
Poor mycelial growth or sporulation.Ensure the inoculum is healthy and in the correct growth phase. For submerged cultures, consider using a pre-culture to inoculate the main fermenter. For solid-state fermentation, ensure uniform inoculation of the substrate.
Incorrect timing of harvest.Secondary metabolite production is often growth-phase dependent. Conduct a time-course study to determine the optimal harvest time for maximizing this compound yield.
Inconsistent yields between fermentation batches Variability in inoculum quality or quantity.Standardize the inoculum preparation procedure, including the age of the culture and the concentration of spores or mycelial fragments.
Inconsistent media preparation.Ensure accurate weighing of components and consistent sterilization procedures. Minor variations in media composition can significantly impact secondary metabolite production.
Fluctuations in fermentation conditions.Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. Ensure consistent agitation and aeration rates across all batches.
Formation of dense mycelial pellets in submerged fermentation, leading to poor mass transfer High inoculum density or specific media components.Optimize the inoculum concentration. Lowering the initial spore or mycelial fragment concentration can sometimes lead to more dispersed growth.
Low agitation speed.Gradually increase the agitation speed to promote the formation of smaller, looser pellets or filamentous growth, which can improve nutrient and oxygen uptake. Be cautious of excessive shear stress.
Addition of microparticles.The addition of inert microparticles like talc or celite can sometimes promote a more dispersed mycelial morphology.
Contamination of the fermentation culture Inadequate sterilization of media or equipment.Ensure all media, glassware, and fermenter components are properly autoclaved. Use aseptic techniques during all transfer and sampling procedures.
Contaminated inoculum.Prepare a fresh, pure culture of Stemphylium from a stock culture for each fermentation.
Difficulty in extracting this compound from the biomass or culture broth Inefficient extraction solvent or method.Perylenequinones are typically extracted using organic solvents like ethyl acetate, chloroform, or methanol. Perform sequential extractions to ensure complete recovery.
Compound degradation during extraction.Protect the extract from light, as perylenequinones are photosensitive. Avoid excessive heat during solvent evaporation.

Data Presentation

Table 1: Factors Influencing Perylenequinone Yield in Fungal Fermentations

Parameter Factor General Observation on Perylenequinone Production Reference(s)
Carbon Source Sugars (e.g., Glucose, Sucrose)Supplementation with sugars, particularly disaccharides, can significantly enhance perylenequinone production.
Complex Carbohydrates (e.g., Oatmeal)Solid substrates like oatmeal can support high-yield production in solid-state fermentation.
Nitrogen Source Yeast Extract, PeptoneOrganic nitrogen sources are commonly used and can influence both growth and secondary metabolism.
Ammonium saltsInorganic nitrogen sources can also be utilized, but their effect on perylenequinone production may vary.
Cultivation Mode Submerged Fermentation (SmF)Allows for better control of environmental parameters but can be challenged by mycelial morphology issues.
Solid-State Fermentation (SSF)Can lead to higher yields and more stable products, with easier downstream processing.
Physical Parameters TemperatureOptimal temperature for growth and production is typically in the range of 25-28°C.
pHThe initial pH of the medium can significantly impact enzyme activity and nutrient uptake, with optimal values often between 5.0 and 7.0.
Agitation & Aeration (SmF)Crucial for oxygen supply and nutrient distribution; high shear can damage mycelia.
LightLight can be a critical factor for the production of some perylenequinones.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow a pure culture of the desired Stemphylium strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

    • Alternatively, for a mycelial inoculum, transfer agar plugs from the edge of an actively growing colony to a seed culture flask containing Potato Dextrose Broth (PDB). Incubate at 25°C with shaking at 150 rpm for 3-4 days.

  • Fermentation:

    • Prepare the production medium (e.g., PDB or a custom-optimized medium) and dispense into baffled Erlenmeyer flasks or a laboratory-scale bioreactor. Sterilize by autoclaving.

    • Inoculate the production medium with the prepared spore suspension or seed culture (typically 5-10% v/v).

    • Incubate the flasks on a rotary shaker at 25-28°C and 150-200 rpm for 14-21 days. For a bioreactor, maintain the temperature at 28°C, pH at 6.0 (with automated control), and dissolved oxygen above 20% by adjusting agitation and aeration rates.

  • Extraction and Quantification:

    • Separate the mycelial biomass from the culture broth by filtration.

    • Extract the mycelial biomass with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or maceration.

    • Extract the culture filtrate separately with the same solvent.

    • Combine the extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Quantify this compound in the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or MS). A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites.

Protocol 2: Solid-State Fermentation for this compound Production
  • Substrate Preparation and Inoculation:

    • Use a solid substrate such as rice, wheat bran, or a mixture. Adjust the moisture content to 50-60% with a nutrient solution containing nitrogen, phosphorus, and other essential minerals.

    • Sterilize the moistened substrate in autoclavable bags or flasks.

    • Inoculate the sterile substrate with a spore suspension or mycelial slurry of the Stemphylium strain and mix thoroughly to ensure even distribution.

  • Fermentation:

    • Incubate the inoculated substrate in a controlled environment at 25-28°C for 21-28 days. Ensure adequate aeration to prevent anaerobic conditions and dissipate heat.

    • Maintain the moisture content by adding sterile water if necessary.

  • Extraction and Quantification:

    • After the incubation period, dry the fermented substrate at a low temperature (e.g., 40-50°C).

    • Grind the dried material to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate) using a Soxhlet apparatus or by repeated maceration.

    • Concentrate the extract and quantify this compound as described in the submerged fermentation protocol.

Mandatory Visualization

Stemphyperylenol_Biosynthesis_Pathway cluster_0 Polyketide Chain Assembly cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Naphthol_Intermediate Naphthol Intermediate Cyclization->Naphthol_Intermediate Dimerization Oxidative Dimerization Naphthol_Intermediate->Dimerization Perylenequinone_Scaffold Perylenequinone Scaffold Dimerization->Perylenequinone_Scaffold Tailoring_Enzymes Hydroxylation & Other Modifications Perylenequinone_Scaffold->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation & Optimization cluster_Analysis Extraction & Analysis A Stemphylium Strain Selection (High Producer) B Culture on PDA Plates A->B C Spore Suspension or Mycelial Pre-culture B->C D Fermentation (Submerged or Solid-State) C->D E Optimization of Media (C/N ratio, minerals) D->E F Optimization of Conditions (pH, Temp, Agitation) D->F G Extraction of Biomass and Broth E->G F->G H HPLC/LC-MS Analysis G->H I Quantification of This compound Yield H->I

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Tree Start Low this compound Yield Q1 Is Mycelial Growth Poor? Start->Q1 A1_Yes Optimize Inoculum & Review Media Composition Q1->A1_Yes Yes Q2 Is Mycelial Growth Good? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Optimize Fermentation Parameters (pH, Temp, Aeration) Q2->A2_Yes Yes Q3 Are Pellets Too Dense (SmF)? A2_Yes->Q3 A3_Yes Adjust Agitation Speed & Inoculum Density Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: A Guide to Improving the Resolution of Stemphyperylenol in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the chromatographic resolution of Stemphyperylenol. The following sections offer frequently asked questions, detailed troubleshooting workflows, and experimental protocols to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it critical for my analysis?

A1: Chromatographic resolution (Rₛ) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram.[1] It is crucial because achieving adequate resolution ensures the accurate identification and quantification of an analyte, like this compound, without interference from impurities or other components in the sample matrix.[2] Resolution is determined by three key factors, as described in the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).[3]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency results in sharper peaks and better resolution.[3] It can be increased by using columns with smaller particle sizes or by increasing the column length.

  • Selectivity (α): The ability of the chromatographic system to "discriminate" between two analytes. It is the most powerful factor for improving resolution when peaks are severely overlapped. Altering the mobile phase composition or stationary phase chemistry can significantly impact selectivity.

  • Retention Factor (k): Also known as the capacity factor, it describes how long an analyte is retained on the column. For optimal resolution, k values are typically desired to be between 2 and 10.

Q2: My this compound peak is overlapping with an unknown impurity. What is the most effective first step?

A2: When peaks are co-eluting, the most effective strategy is to focus on changing the selectivity (α) of your system. The easiest way to achieve this is by modifying the mobile phase. Consider changing the organic modifier (e.g., switching from acetonitrile to methanol or vice versa), as this can alter the chemical interactions and improve peak spacing. Adjusting the pH of the mobile phase can also drastically change selectivity, especially if this compound or the impurity are ionizable compounds.

Q3: I am observing significant peak tailing for this compound. What are the common causes?

A3: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue. It can arise from several factors, including unwanted secondary interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on the silica surface. Other causes include column overload (injecting too much sample), a deformed column packing bed, or using an inappropriate mobile phase pH. Using a guard column can help identify if the tailing is caused by the accumulation of matrix components.

Q4: My this compound peak is fronting. What does this indicate?

A4: Peak fronting, where the peak asymmetry factor is less than 1, is often a sign of mass overload (injecting a sample that is too concentrated) or volume overload. It can also be caused by the sample being dissolved in a solvent that is stronger than the mobile phase, which leads to the peak broadening as it enters the column. To resolve this, try diluting your sample or dissolving it in the initial mobile phase.

Q5: Can changing the column temperature improve my resolution?

A5: Yes, adjusting the column temperature can be a useful tool. Increasing the temperature reduces the viscosity of the mobile phase, which can lead to higher efficiency (sharper peaks) and shorter analysis times. Temperature can also affect selectivity; sometimes, a change of just a few degrees can resolve a critical peak pair. However, it is essential to ensure that this compound and any other sample components are stable at elevated temperatures.

Troubleshooting Guides

Problem: Poor Resolution Between this compound and an Adjacent Peak

When faced with inadequate separation, a systematic approach is necessary. The following workflow guides the user through optimizing the three key resolution factors.

G cluster_0 Troubleshooting Workflow for Poor Resolution cluster_1 Actions for Retention (k) cluster_2 Actions for Selectivity (α) cluster_3 Actions for Efficiency (N) start Poor Resolution (Rs < 1.5) check_k Step 1: Optimize Retention (k) start->check_k check_alpha Step 2: Optimize Selectivity (α) check_k->check_alpha If 2 < k < 10 k_action1 Adjust % Organic Solvent check_k->k_action1 check_n Step 3: Optimize Efficiency (N) check_alpha->check_n If resolution still poor alpha_action1 Change Organic Modifier (e.g., ACN to MeOH) check_alpha->alpha_action1 alpha_action2 Adjust Mobile Phase pH check_alpha->alpha_action2 alpha_action3 Change Stationary Phase (e.g., C18 to Phenyl) check_alpha->alpha_action3 end_node Resolution Achieved (Rs ≥ 1.5) check_n->end_node If resolution improves n_action1 Decrease Particle Size (e.g., 5µm to 3µm) check_n->n_action1 n_action2 Increase Column Length check_n->n_action2 n_action3 Optimize Flow Rate check_n->n_action3

Caption: A logical workflow for systematically improving peak resolution.

Quantitative Data Summary: Impact of Parameter Changes on Resolution

Parameter to AdjustPrimary Effect OnTypical ActionExpected Outcome on Resolution
Mobile Phase Strength Retention (k)Decrease % OrganicIncreases retention and may improve resolution for early eluting peaks.
Organic Modifier Type Selectivity (α)Switch Acetonitrile to MethanolChanges peak elution order, potentially resolving co-eluting peaks.
Mobile Phase pH Selectivity (α), Retention (k)Adjust pH by +/- 1 unitAlters ionization of analytes, significantly impacting retention and selectivity.
Column Chemistry Selectivity (α)Switch C18 to Phenyl or CyanoProvides different chemical interactions (e.g., π-π), changing selectivity.
Column Length Efficiency (N)Double column lengthIncreases N, leading to sharper peaks and better resolution, but longer run times.
Particle Size Efficiency (N)Decrease from 5 µm to <2 µmSubstantially increases N, providing sharper peaks and higher resolution.
Temperature Efficiency (N), Selectivity (α)Increase temperature by 10-20°CDecreases viscosity, improving efficiency; may also alter selectivity.
Flow Rate Efficiency (N)Decrease flow rateAllows more time for analyte interaction, often improving efficiency and resolution.
Problem: Asymmetric Peak Shape (Tailing or Fronting)

Peak asymmetry compromises resolution and integration accuracy. The diagram below outlines the common causes and directs you to the appropriate solutions.

G cluster_main Troubleshooting Peak Asymmetry cluster_tailing Common Causes of Tailing cluster_fronting Common Causes of Fronting start Asymmetric Peak Observed tailing Peak Tailing (As > 1.2) start->tailing fronting Peak Fronting (As < 0.8) start->fronting t_cause1 Secondary Interactions (e.g., silanol activity) tailing->t_cause1 Chemical t_cause2 Column Contamination / Void tailing->t_cause2 Physical t_cause3 Incorrect Mobile Phase pH tailing->t_cause3 Method f_cause1 Sample Overload (Mass or Volume) fronting->f_cause1 Sample f_cause2 Sample Solvent Incompatibility fronting->f_cause2 Method f_cause3 Column Damage at Inlet fronting->f_cause3 Physical

Caption: Common causes of peak tailing and fronting in HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Improve Selectivity (α)

This protocol details a systematic approach to altering mobile phase composition to resolve co-eluting peaks.

Objective: To evaluate the effect of different organic modifiers and pH on the resolution of this compound.

Materials:

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • HPLC grade water

  • Formic acid (or other appropriate buffer components)

  • This compound standard and sample solutions

Procedure:

  • Establish a Baseline: Run your current method and record the retention times and resolution between this compound and the interfering peak.

  • Prepare Mobile Phases:

    • Mobile Phase Set A (Acetonitrile): Prepare a series of mobile phases with varying ACN/water (or buffer) ratios (e.g., 40:60, 50:50, 60:40). Ensure the aqueous portion (e.g., 0.1% formic acid in water) remains constant.

    • Mobile Phase Set B (Methanol): Prepare a parallel set of mobile phases using MeOH in place of ACN at similar organic percentages. Note: To achieve similar retention times, you may need to adjust the percentage of MeOH.

  • Column Equilibration: For each new mobile phase composition, ensure the column is equilibrated for at least 10-15 column volumes before injecting the sample.

  • Analysis: Inject your sample using each mobile phase composition from both Set A and Set B.

  • Evaluation: Compare the chromatograms. Look for changes in peak elution order and calculate the resolution (Rₛ) for the critical pair in each run. A significant change in peak spacing indicates an improvement in selectivity.

  • pH Adjustment (Optional): If resolution is still poor and your analyte is ionizable, choose the best organic modifier from the previous step and prepare mobile phases with different pH values (e.g., pH 3.0, 4.5, 6.0) to find the optimal separation.

Protocol 2: Evaluating Different Column Chemistries

Objective: To assess how different stationary phases affect the resolution of this compound.

Procedure:

  • Select Columns: Choose columns with different stationary phase chemistries but similar dimensions (e.g., 150 x 4.6 mm, 3 µm). A good starting point is to compare a standard C18 column with a Phenyl-Hexyl and a Cyano column.

  • Install and Equilibrate: Install the first column (e.g., C18) and equilibrate it with a standard mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • Inject and Analyze: Inject the this compound sample and record the chromatogram.

  • Repeat for Other Columns: Replace the C18 column with the Phenyl-Hexyl column. Equilibrate with the exact same mobile phase and inject the sample again. Repeat this process for the Cyano column.

  • Compare Results: Overlay the chromatograms. The Phenyl-Hexyl phase may offer unique selectivity for aromatic compounds through π-π interactions, while the Cyano phase provides different dipole-dipole interactions. This comparison will reveal which column chemistry provides the best selectivity for your specific separation challenge.

References

Stemphyperylenol stability studies under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies for Stemphyperylenol, a polyketide natural product. Given the limited publicly available stability data for this specific molecule, this guide offers general principles, detailed protocols, and troubleshooting advice based on established international guidelines for stability testing of new chemical entities and natural products.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability study for a compound like this compound?

A stability study is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] The primary objectives are to:

  • Determine the intrinsic stability of the molecule.

  • Identify potential degradation products and establish degradation pathways.[4][5]

  • Establish a shelf life and recommended storage conditions.

  • Develop and validate a stability-indicating analytical method that can accurately measure the compound and its degradation products.

  • Provide data for regulatory submissions for new drug products.

Q2: What are the typical storage conditions for a stability study?

Stability studies are generally conducted under long-term, intermediate, and accelerated conditions, as recommended by the International Council on Harmonisation (ICH) guidelines.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.

Q3: What is a forced degradation (stress testing) study, and why is it necessary?

Forced degradation studies involve intentionally degrading the sample under more severe conditions than those used in accelerated stability studies. These conditions include acid and base hydrolysis, oxidation, heat, and light. The purpose is to:

  • Rapidly identify likely degradation products to help establish degradation pathways.

  • Demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradation products. This is a key component of a "stability-indicating" method.

  • Understand the chemical behavior of the molecule, which can aid in formulation and packaging development.

Q4: What analytical techniques are commonly used to monitor the stability of this compound?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC with UV detection, is the most common and powerful technique for stability studies. It is used to separate and quantify the active pharmaceutical ingredient (API) from any impurities and degradation products. Other techniques that can be used for identification and characterization of degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: What is "mass balance" in the context of a stability study?

Mass balance is an important part of a stability study that aims to account for all the drug substance after degradation. It is the process of adding the assay value of the drug substance and the levels of all degradation products to see how closely it adds up to the initial value (ideally, close to 100%). A good mass balance demonstrates that the analytical method is capable of detecting all major degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and a degradation product in HPLC. - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Gradient elution profile is not optimized.- Adjust the organic modifier-to-aqueous ratio in the mobile phase.- Modify the pH of the aqueous portion of the mobile phase.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the gradient slope or duration to improve separation.
No degradation observed under a specific forced degradation condition. - The molecule is highly stable under that condition.- The stress condition was not harsh enough.- Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).- Confirm that the experimental setup is correct.
Excessive degradation (>20%) in early time points of accelerated stability. - The molecule is inherently unstable at elevated temperatures/humidity.- The packaging does not provide adequate protection.- Consider proposing more protective packaging (e.g., with a desiccant, in an impermeable container).- Propose a lower recommended storage temperature (e.g., refrigeration).
Poor mass balance (significantly less than 100%). - Some degradation products are not being detected by the analytical method (e.g., they don't have a UV chromophore).- Degradation products are volatile or have precipitated out of solution.- Degradation products are irreversibly adsorbed to the HPLC column.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Analyze the sample headspace by GC-MS for volatile compounds.- Modify the mobile phase to ensure all components are soluble and elute from the column.
Appearance of new peaks in the placebo during stability studies. - Interaction between the formulation excipients.- Degradation of an excipient.- Interaction between the formulation and the container closure system.- Analyze individual excipients under the same stress conditions.- Conduct compatibility studies between this compound and each excipient.- Investigate potential leachables from the container by analyzing a placebo stored in the same packaging.

Data Presentation

Table 1: Example of Long-Term Stability Data for this compound Storage Condition: 25°C / 60% RH

Time Point (Months) Appearance Assay (% of Initial) Individual Degradation Product 1 (%) Total Degradation Products (%)
0 White Powder 100.0 < 0.05 < 0.05
3 White Powder 99.8 0.06 0.08
6 White Powder 99.5 0.09 0.15
9 White Powder 99.2 0.12 0.20

| 12 | White Powder | 98.9 | 0.15 | 0.25 |

Table 2: Example of Forced Degradation Data for this compound

Stress Condition Duration Assay (% Remaining) Major Degradation Product (%) Mass Balance (%)
0.1 M HCl 24 hours 95.2 4.5 (DP-H1) 99.7
0.1 M NaOH 4 hours 88.7 10.8 (DP-B1) 99.5
5% H₂O₂ 8 hours 85.4 12.1 (DP-O1), 2.0 (DP-O2) 99.5
Thermal (80°C) 48 hours 98.1 1.6 (DP-T1) 99.7

| Photolytic (ICH Q1B) | 1.2 million lux hours | 96.5 | 3.1 (DP-P1) | 99.6 |

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound and to test the specificity of the analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Volumetric flasks, pipettes, pH meter

  • Temperature-controlled oven, photostability chamber

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1.0 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute to the final concentration (e.g., 100 µg/mL) with mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute to the final concentration with mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 10% H₂O₂.

    • Keep at room temperature for 8 hours, protected from light.

    • Dilute to the final concentration with mobile phase.

    • Analyze by HPLC.

    • Note: As this compound is a phenolic compound, it may be particularly susceptible to oxidation.

  • Thermal Degradation:

    • Place solid this compound powder in a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in a suitable solvent and dilute to the final concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare samples for analysis by dissolving the solid or diluting the solution to the final concentration.

    • Analyze by HPLC. A dark control sample should be stored under the same conditions but protected from light.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a quantitative HPLC method capable of separating this compound from all its process-related impurities and degradation products.

Typical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV, determined by scanning the UV spectrum of this compound (e.g., 254 nm)

  • Injection Volume: 10 µL

Method Development and Validation Strategy:

  • Specificity: Inject solutions from the forced degradation study. The method is considered specific if all degradation product peaks are baseline-resolved from the this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Linearity: Prepare a series of solutions of this compound over a range of concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area response versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with known amounts of this compound (spiked placebo or standard addition). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of this compound that can be reliably quantified and detected.

  • Robustness: Intentionally make small changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate) and evaluate the impact on the results.

Visualizations

G cluster_planning Phase 1: Planning & Method Development cluster_execution Phase 2: Study Execution cluster_reporting Phase 3: Data Analysis & Reporting Plan Define Stability Protocol MethodDev Develop Stability-Indicating Analytical Method Plan->MethodDev ForcedDeg Perform Forced Degradation Study MethodDev->ForcedDeg MethodVal Validate Analytical Method ForcedDeg->MethodVal PlaceSamples Place Samples in Stability Chambers (Long-term, Accelerated) MethodVal->PlaceSamples PullSamples Pull Samples at Scheduled Time Points PlaceSamples->PullSamples Analyze Analyze Samples using Validated Method PullSamples->Analyze Analyze->PullSamples DataReview Review and Analyze Data (Trends, Mass Balance) Analyze->DataReview SetShelfLife Establish Shelf Life and Storage Conditions DataReview->SetShelfLife FinalReport Prepare Final Stability Report SetShelfLife->FinalReport

Caption: High-level workflow for a typical stability study program.

G cluster_hydrolysis Hydrolytic Stress cluster_oxidation Oxidative Stress cluster_physical Physical Stress Start This compound (Drug Substance) Acid Acidic (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative (e.g., 5% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light Conditions) Start->Photo Analysis Analyze all stressed samples using Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of conditions for a forced degradation study.

References

Overcoming challenges in the scale-up production of Stemphyperylenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of Stemphyperylenol.

Troubleshooting Guide

Challenges in the production of this compound often relate to fermentation, extraction, and purification processes. This guide addresses common issues in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Yield in Fermentation - Inappropriate Stemphylium strain or loss of productivity. - Suboptimal fermentation medium composition. - Inadequate aeration and agitation. - Incorrect fermentation temperature or pH.- Confirm the identity and viability of the Stemphylium strain. - Screen different media components using the OSMAC (One Strain, Many Compounds) approach. A variety of solid and liquid media should be tested. - Optimize aeration and agitation rates to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia. - Perform a design of experiments (DoE) to determine the optimal temperature and pH for this compound production.
Formation of Dense Mycelial Pellets - High spore inoculum density. - Insufficient agitation. - Media composition favoring pellet formation.- Reduce the initial spore concentration. - Increase the agitation speed to promote dispersed mycelial growth. - Add microparticles (e.g., talc) to the medium to encourage a more filamentous morphology.
High Viscosity of Fermentation Broth - Excessive biomass production. - Production of exopolysaccharides.- Optimize the carbon-to-nitrogen ratio to control biomass. - Investigate the effect of different carbon sources on exopolysaccharide production.
Poor Extraction Efficiency - Inefficient cell lysis. - Incorrect extraction solvent. - Emulsion formation during liquid-liquid extraction.- Employ mechanical cell disruption methods (e.g., bead beating, sonication) prior to solvent extraction. - Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, methanol). - Centrifuge the emulsion at high speed or use a demulsifying agent.
Co-elution of Impurities During Purification - Similar physicochemical properties of this compound and impurities. - Inadequate chromatographic resolution.- Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography). - Optimize the mobile phase composition and gradient in HPLC. - Consider preparative thin-layer chromatography (TLC) for small-scale purification.
Degradation of this compound - Exposure to light, high temperatures, or extreme pH.- Protect the compound from light during all stages of extraction and purification. - Avoid high temperatures; use a rotary evaporator at low temperatures for solvent removal. - Maintain a neutral pH during extraction and purification unless the compound's stability at different pH values has been established.

Frequently Asked Questions (FAQs)

Production

Q1: Which fungal strains are known to produce this compound?

A1: this compound has been reported to be produced by species of the fungal genus Stemphylium, including Stemphylium globuliferum.

Q2: What are the general fermentation conditions for producing this compound?

A2: While specific optimal conditions for this compound are not widely published, general conditions for polyketide production by Stemphylium species can be used as a starting point. These typically involve submerged fermentation in a nutrient-rich medium at a temperature of 25-30°C and a pH of 5.5-6.5 for 7-14 days.

Purification and Analysis

Q3: What methods can be used to extract this compound from the fermentation broth?

A3: A common method is solvent extraction. After separating the mycelia from the broth, the mycelia can be extracted with a polar organic solvent like methanol, and the broth can be extracted with a less polar solvent such as ethyl acetate.

Q4: How can this compound be purified?

A4: Purification of polyketides like this compound typically involves chromatographic techniques. A multi-step approach may be necessary, starting with solid-phase extraction (SPE) to concentrate the crude extract, followed by column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC) for final purification.

Q5: What analytical techniques are suitable for the quantification of this compound?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and selective method for the quantification of this compound. A UV detector can also be used if a pure standard is available for calibration.

Biological Activity

Q6: What is the known biological activity of this compound?

A6: this compound has been reported to exhibit antibacterial activity. Further research is needed to fully elucidate its spectrum of biological activities.

Q7: Are the signaling pathways affected by this compound known?

A7: The specific cellular signaling pathways targeted by this compound have not been extensively studied. However, many polyketides with antimicrobial and cytotoxic activities are known to interfere with fundamental cellular processes such as cell wall synthesis, protein synthesis, or DNA replication in target organisms. Some polyketides have also been shown to modulate signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Further research is required to determine the precise mechanism of action of this compound.

Experimental Protocols

Protocol 1: Fermentation of Stemphylium globuliferum for this compound Production
  • Inoculum Preparation:

    • Grow Stemphylium globuliferum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

    • Aseptically transfer a small piece of the mycelial mat to a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 1 L of a suitable production medium (e.g., Yeast Extract Peptone Glucose - GPY medium) with 5% (v/v) of the seed culture.

    • Incubate at 28°C with agitation at 200 rpm for 10-14 days.

    • Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC-MS.

Protocol 2: Extraction and Partial Purification of this compound
  • Harvesting:

    • Separate the fungal mycelia from the fermentation broth by vacuum filtration.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Dry the mycelia, grind to a powder, and extract three times with methanol.

    • Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze for the presence of this compound by TLC or HPLC.

Protocol 3: Quantitative Analysis of this compound by HPLC-MS
  • Instrumentation:

    • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 20% B to 100% B over a suitable time frame (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ESI, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion and a specific product ion for this compound.

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound of known concentrations.

    • Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Partial Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation Inoculate harvesting Harvesting fermentation->harvesting extraction Solvent Extraction harvesting->extraction spe Solid-Phase Extraction extraction->spe hplc_ms HPLC-MS Quantification spe->hplc_ms

Caption: Experimental workflow for this compound production.

troubleshooting_logic start Low Yield check_strain Check Strain Viability start->check_strain optimize_media Optimize Media (OSMAC) check_strain->optimize_media Strain OK optimize_conditions Optimize Physical Parameters (DO, pH, Temp) optimize_media->optimize_conditions Media Optimized end Improved Yield optimize_conditions->end

Caption: Troubleshooting logic for low this compound yield.

potential_signaling_pathways cluster_antibacterial Potential Antibacterial Mechanisms cluster_cytotoxic Potential Cytotoxic Mechanisms (Hypothetical) This compound This compound cell_wall Cell Wall Synthesis Inhibition This compound->cell_wall protein_synthesis Protein Synthesis Inhibition This compound->protein_synthesis dna_replication DNA Replication Inhibition This compound->dna_replication pi3k_akt PI3K/Akt Pathway Modulation This compound->pi3k_akt mapk MAPK Pathway Modulation This compound->mapk apoptosis Induction of Apoptosis pi3k_akt->apoptosis mapk->apoptosis

Caption: Potential signaling pathways affected by this compound.

Technical Support Center: Optimization of Stemphyperylenol Purification using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Stemphyperylenol using chromatographic techniques. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a polyketide, a class of secondary metabolites, produced by the endophytic fungus Stemphylium globuliferum.[1][2][3][4] The purification of this compound is crucial for its structural elucidation, biological activity screening, and further development as a potential therapeutic agent.

Q2: What are the initial steps before proceeding to chromatographic purification of this compound?

A2: Before chromatographic purification, the fungal culture of Stemphylium globuliferum needs to be extracted. This is typically done using organic solvents to obtain a crude extract containing a mixture of secondary metabolites, including this compound.[1]

Q3: Which chromatographic techniques are most suitable for this compound purification?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification of small molecules like this compound. Preparative HPLC allows for the isolation of larger quantities of the purified compound.

Q4: What are the key parameters to optimize in an HPLC method for this compound purification?

A4: The key parameters to optimize for successful HPLC purification include the choice of stationary phase (the column), the composition and gradient of the mobile phase (the solvents), the flow rate, and the detection wavelength.

Q5: How can I improve the resolution and purity of this compound during HPLC?

A5: To improve resolution and purity, you can adjust the mobile phase gradient to achieve better separation between this compound and other co-eluting impurities. Using a column with a smaller particle size or a longer column can also enhance separation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Resolution / Peak Tailing Inappropriate mobile phase composition.- Adjust the solvent gradient. A shallower gradient can improve the separation of closely eluting peaks.- Ensure the pH of the mobile phase is compatible with the analyte's stability and ionization state.
Column overload.- Reduce the amount of crude extract injected onto the column.- Perform a loading study on an analytical column first to determine the optimal sample load.
Column contamination or degradation.- Flush the column with a strong solvent to remove strongly retained impurities.- If performance does not improve, the column may need to be replaced.
Low Yield of Purified this compound Suboptimal extraction from the fungal culture.- Experiment with different extraction solvents or methods (e.g., ultrasound-assisted extraction) to improve the initial yield in the crude extract.
Degradation of this compound during purification.- Assess the stability of this compound under the purification conditions (pH, temperature). Consider performing purification at a lower temperature if the compound is thermolabile.
Inefficient fraction collection.- Optimize the fraction collection parameters (e.g., time-based or peak-based) to ensure the entire peak corresponding to this compound is collected.
High Backpressure in the HPLC System Blockage in the system.- Check for blockages in the tubing, fittings, or the column inlet frit.- Filter the crude extract before injection to remove particulate matter.
Precipitated sample or buffer in the column.- Flush the system with an appropriate solvent to dissolve any precipitates. Ensure the mobile phase components are fully miscible.
Presence of Impurities in the Final Product Co-elution with other fungal metabolites.- Further optimize the HPLC method (gradient, stationary phase) for better separation.- Consider employing a secondary purification step using a different chromatographic technique (e.g., size-exclusion chromatography or a different stationary phase).
Irreproducible Retention Times Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase for each run. Premixing solvents can improve reproducibility.
Fluctuations in column temperature.- Use a column oven to maintain a constant and controlled temperature during the separation.

Experimental Protocols

General Protocol for Preparative HPLC Purification of this compound

This protocol provides a general framework. Specific parameters may need to be optimized based on the crude extract composition and the HPLC system used.

  • Sample Preparation:

    • Dissolve the crude extract of Stemphylium globuliferum in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (preparative scale, e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 40 minutes. This should be optimized based on analytical scale separations.

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined by a UV-Vis scan of a partially purified sample).

    • Injection Volume: This will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect fractions based on the elution profile, either manually or using an automated fraction collector triggered by the UV signal.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to determine the purity of this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Quantitative Data

The following table provides hypothetical quantitative data for the purification of this compound to illustrate the expected outcomes. Actual results will vary depending on the specific experimental conditions.

Purification Stage Total Weight (mg) This compound Purity (%) Yield (%)
Crude Extract10005100
After Preparative HPLC409580
Final Purified Product35>9870

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_final_product Final Product fungal_culture Stemphylium globuliferum Culture extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative RP-HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Purified This compound check_extraction Was the initial extraction efficiency checked? start->check_extraction optimize_extraction Optimize extraction protocol: - Different solvents - Modified extraction time/temp check_extraction->optimize_extraction No check_degradation Is this compound stable under the purification conditions? check_extraction->check_degradation Yes optimize_extraction->start Re-evaluate stability_study Perform stability studies: - Vary pH and temperature - Analyze for degradation products check_degradation->stability_study No check_collection Was the fraction collection accurate? check_degradation->check_collection Yes modify_conditions Modify purification conditions: - Lower temperature - Use buffered mobile phase stability_study->modify_conditions modify_conditions->start Re-evaluate optimize_collection Optimize fraction collector settings: - Adjust peak detection threshold - Use time-based collection if necessary check_collection->optimize_collection No end Yield Improved check_collection->end Yes optimize_collection->start Re-evaluate

Caption: A decision tree for troubleshooting low purification yield.

References

Technical Support Center: Purity Enhancement of Isolated Stemphyperylenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Stemphyperylenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a naturally occurring perylenequinone, a class of polyketide secondary metabolites.[1][2] It is produced by certain species of fungi belonging to the genus Stemphylium, such as Stemphylium botryosum and Stemphylium lycopersici.[1][2] These fungi are often plant pathogens, and this compound is one of several secondary metabolites they produce.[1]

Q2: What are the common impurities I might encounter when isolating this compound from Stemphylium cultures?

When isolating this compound from Stemphylium species, you are likely to encounter other co-occurring secondary metabolites. The specific impurity profile can vary depending on the fungal strain and culture conditions. Common co-metabolites that may be present in the crude extract include:

  • Stemphylin: A chromone glucoside.

  • Stemphyloxin II: Another phytotoxin.

  • Stemphol: A structurally related compound.

  • Altertoxins and Alterporriols: Such as altertoxin I, alterporriol D, and alterporriol G.

  • Phomapyrones: Including phomapyrone C and phomapyrone F.

  • Macrosporin: A metabolite also found in Alternaria species.

Q3: What are the general stability characteristics of this compound and other perylenequinones?

Perylenequinones, including this compound, are known to be sensitive to certain environmental factors. Key stability considerations include:

  • Light Sensitivity: Perylenequinones are photoactive compounds and can degrade upon exposure to light. It is crucial to protect extracts and purified samples from light by using amber vials or covering glassware with aluminum foil.

  • Redox Sensitivity: The redox state of the environment can influence the stability and even the biosynthesis of perylenequinones. Strong oxidizing or reducing conditions should be avoided during purification unless intentionally used for specific chemical modifications.

  • pH Stability: While specific data for this compound is limited, the stability of related compounds can be pH-dependent. It is advisable to work with neutral or slightly acidic conditions to minimize potential degradation.

Q4: What analytical techniques are most suitable for assessing the purity of a this compound sample?

Several analytical methods can be employed to determine the purity of your isolated this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for purity assessment. A reversed-phase C18 column with a gradient of acetonitrile and water is typically used. Purity is determined by the relative peak area of this compound in the chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both chromatographic separation and mass information, confirming the identity of the main peak as this compound and identifying any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can reveal the presence of impurities, even those that are not UV-active.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction from fungal mycelia.- Ensure the fungal biomass is thoroughly dried and ground to a fine powder to increase the surface area for extraction.- Use a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) for exhaustive extraction.
Suboptimal fungal culture conditions for this compound production.- Optimize fermentation parameters such as media composition, pH, temperature, and aeration to enhance the production of the target metabolite.
Multiple spots/peaks of similar polarity in TLC/HPLC of the crude extract Presence of structurally related impurities (e.g., other perylenequinones, stemphol).- Employ a multi-step purification strategy. Start with column chromatography using silica gel and a step-gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).- Follow up with preparative HPLC using a C18 column and a shallow gradient of acetonitrile in water to resolve closely eluting compounds.
Degradation of this compound during purification Exposure to light.- Perform all extraction and purification steps in dimmed light.- Use amber glassware or wrap flasks and columns with aluminum foil.
Inappropriate pH of solvents.- Buffer your mobile phases for HPLC to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.
Prolonged exposure to high temperatures.- Evaporate solvents under reduced pressure at a low temperature (e.g., < 40°C).- Store extracts and purified fractions at low temperatures (-20°C or -80°C).
Poor separation in preparative HPLC Inappropriate column or mobile phase.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid) to optimize selectivity.- Use a shallower gradient and a lower flow rate to improve resolution.
Column overload.- Reduce the amount of sample injected onto the column. Perform multiple smaller injections if necessary.
Final product is an amorphous solid, not crystalline Presence of minor impurities preventing crystallization.- Attempt recrystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.- If recrystallization fails, a final purification step using preparative HPLC may be necessary to achieve high purity suitable for crystallization.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Stemphylium sp.
  • Fungal Culture: Grow the selected Stemphylium species in a suitable liquid or solid medium known to promote secondary metabolite production.

  • Harvesting: After an appropriate incubation period, harvest the fungal mycelia by filtration. If using a liquid culture, the culture filtrate can also be extracted separately.

  • Drying and Grinding: Lyophilize or air-dry the mycelia completely. Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Perform a sequential extraction of the powdered mycelia with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate, and then methanol.

    • For each solvent, suspend the mycelial powder in the solvent (e.g., 1:10 w/v) and agitate for several hours at room temperature.

    • Filter the extract and repeat the extraction process with fresh solvent at least twice.

    • Combine the filtrates for each solvent. This compound is expected to be primarily in the ethyl acetate fraction.

  • Solvent Evaporation: Evaporate the solvent from the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield the crude extract containing this compound and other metabolites.

Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC
  • Silica Gel Column Chromatography (Initial Cleanup):

    • Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Load the dissolved extract onto the pre-equilibrated silica gel column.

    • Elute the column with a step gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Combine the fractions containing the major spot corresponding to this compound.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Evaporate the solvent from the combined fractions from the column chromatography.

    • Dissolve the enriched fraction in a minimal amount of the HPLC mobile phase.

    • Inject the sample onto a preparative reversed-phase C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 50% to 90% acetonitrile over 30 minutes).

    • Monitor the elution profile with a UV-Vis detector at a suitable wavelength (perylenequinones typically have strong absorbance in the visible region, around 460 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Purity Analysis Fungal_Culture Fungal Culture (Stemphylium sp.) Harvesting Harvesting & Drying Fungal_Culture->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound HPLC_Analysis Analytical HPLC Pure_this compound->HPLC_Analysis LCMS_Analysis LC-MS Pure_this compound->LCMS_Analysis NMR_Analysis NMR Spectroscopy Pure_this compound->NMR_Analysis

Caption: Experimental workflow for the isolation and purity analysis of this compound.

Troubleshooting_Logic Start Start Purification Check_Yield Low Crude Yield? Start->Check_Yield Optimize_Extraction Optimize Extraction - Grinding - Solvents Check_Yield->Optimize_Extraction Yes Optimize_Culture Optimize Culture Conditions Check_Yield->Optimize_Culture Yes Initial_Purification Initial Purification (e.g., Column Chromatography) Check_Yield->Initial_Purification No Optimize_Extraction->Initial_Purification Optimize_Culture->Initial_Purification Check_Purity Sufficient Purity? Initial_Purification->Check_Purity Final_Purification Final Purification (e.g., Prep HPLC) Check_Purity->Final_Purification No Final_Product Pure this compound Check_Purity->Final_Product Yes Check_Degradation Evidence of Degradation? Final_Purification->Check_Degradation Protect_Sample Protect from Light & Control Temperature Check_Degradation->Protect_Sample Yes Check_Degradation->Final_Product No Protect_Sample->Final_Purification

Caption: Troubleshooting decision tree for enhancing the purity of this compound.

References

Validation & Comparative

Validating the antifungal activity of Stemphyperylenol against pathogenic fungi

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison guide evaluating the antifungal efficacy of Stemphyperylenol against pathogenic fungi cannot be generated at this time. Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound named "this compound." Consequently, no quantitative data on its antifungal activity, such as Minimum Inhibitory Concentrations (MICs), mechanism of action, or comparative studies against other antifungal agents, are available.

For a comprehensive evaluation and comparison of a novel antifungal agent, a series of well-defined experiments are typically conducted. Below is a generalized framework and the types of data that would be necessary to construct the requested comparison guide. This framework can be applied to any new antifungal candidate once the initial data becomes available.

Hypothetical Framework for a Comparison Guide

A robust comparison guide would objectively present the performance of a new antifungal agent, such as "this compound," against established antifungal drugs. The guide would be structured to provide researchers, scientists, and drug development professionals with a clear and concise summary of the compound's potential.

Data Presentation: Comparative Efficacy and Safety

Quantitative data is paramount for an objective comparison. This data is typically presented in structured tables for ease of interpretation.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

This table would compare the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.

Fungal PathogenThis compound (Hypothetical MIC)FluconazoleAmphotericin BCaspofungin
Candida albicansData Not Available0.25 - 20.125 - 10.03 - 0.25
Candida glabrataData Not Available8 - 640.25 - 20.06 - 0.5
Aspergillus fumigatusData Not Available>640.25 - 20.125 - 1
Cryptococcus neoformansData Not Available2 - 160.125 - 1>16

Table 2: Cytotoxicity Profile (IC50 in µg/mL)

This table would illustrate the concentration of the compound that inhibits 50% of mammalian cell growth, indicating its potential toxicity to the host. A higher IC50 value is generally desirable.

Cell LineThis compound (Hypothetical IC50)FluconazoleAmphotericin BCaspofungin
HEK293 (Human Kidney)Data Not Available>10010 - 50>100
HepG2 (Human Liver)Data Not Available>10020 - 80>100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antifungal agent is determined using a standardized broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound and comparator drugs in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the fungal suspension. A->C B Prepare standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL). B->C D Incubate plates at 35°C for 24-48 hours. C->D E Visually or spectrophotometrically determine the lowest concentration with no visible fungal growth (MIC). D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The potential toxicity of the antifungal agent to mammalian cells is assessed using assays such as the MTT or XTT assay.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment A Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow to adhere. B Treat cells with serial dilutions of this compound and comparator drugs. A->B C Incubate for 24-72 hours. B->C D Add viability reagent (e.g., MTT) and incubate. C->D E Measure absorbance to determine cell viability and calculate IC50. D->E

Workflow for assessing the cytotoxicity of an antifungal compound.

Signaling Pathways

Understanding the mechanism of action is critical. A new antifungal agent might target known pathways or novel ones. Common antifungal targets include:

  • Ergosterol Biosynthesis: Targeted by azoles and polyenes.

  • Cell Wall Synthesis (β-(1,3)-D-glucan synthesis): Targeted by echinocandins.

  • DNA/RNA Synthesis: Targeted by flucytosine.

Hypothetical Signaling Pathway for this compound

If, for instance, "this compound" were found to inhibit the ergosterol biosynthesis pathway at a novel enzyme, a diagram would be created to illustrate this.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Azoles Azoles Azoles->Lanosterol Inhibits This compound This compound (Hypothetical) This compound->Squalene Inhibits (Hypothetical)

Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

While the requested comparison guide for this compound cannot be produced due to a lack of available data, the framework provided outlines the necessary components for a thorough and objective evaluation of any novel antifungal agent. Future research that generates data on the MIC, cytotoxicity, and mechanism of action of "this compound" would enable the creation of such a valuable resource for the scientific community. Researchers are encouraged to publish their findings to contribute to the collective knowledge of new antifungal compounds.

Comparative analysis of Stemphyperylenol with commercial fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Stemphyperylenol with leading commercial fungicides remains a challenge due to the current scarcity of publicly available research on this specific natural compound. While the scientific community has extensively studied numerous natural and synthetic fungicides, this compound has not yet emerged as a widely investigated molecule for its antifungal properties. Consequently, direct comparative data on its efficacy, spectrum of activity, and mechanism of action against commercially available fungicides are not readily accessible.

Despite the limited information on this compound, a comparative framework can be established to evaluate any future findings against existing commercial fungicides. Such a framework would typically involve a multi-faceted analysis encompassing in vitro and in vivo studies, examination of the mode of action, and assessment of practical considerations such as toxicity and environmental impact.

A Framework for Comparison

A thorough comparative analysis would necessitate data across several key areas. Below is a proposed structure for such an evaluation, highlighting the type of information required for a meaningful comparison between this compound and commercial fungicides.

Data Presentation: Efficacy Against Key Phytopathogens

Quantitative data on the efficacy of a fungicide is paramount for comparison. This is typically presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC). These values indicate the concentration of the fungicide required to inhibit 50% of fungal growth or the minimum concentration to prevent visible growth, respectively.

Table 1: Hypothetical Efficacy Data for this compound vs. Commercial Fungicides (EC50 in µg/mL)

Fungal PathogenThis compoundFungicide A (e.g., Azoxystrobin)Fungicide B (e.g., Tebuconazole)Fungicide C (e.g., Mancozeb)
Botrytis cinerea (Gray Mold)Data not available0.02 - 0.10.1 - 1.010 - 50
Fusarium oxysporum (Fusarium Wilt)Data not available0.1 - 0.50.5 - 5.050 - 200
Alternaria solani (Early Blight)Data not available0.05 - 0.20.2 - 2.020 - 100
Magnaporthe oryzae (Rice Blast)Data not available0.01 - 0.051.0 - 10.0>200

Note: The EC50 values for commercial fungicides are illustrative and can vary depending on the specific isolate and experimental conditions.

Experimental Protocols for Fungicide Evaluation

To ensure the validity and comparability of data, standardized experimental protocols are crucial. The following outlines typical methodologies used to assess the efficacy of fungicides.

In Vitro Mycelial Growth Inhibition Assay

This experiment determines the direct effect of a compound on fungal growth.

Protocol:

  • Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until they reach an active growth phase.

  • Preparation of Fungicide Solutions: A stock solution of the test compound (e.g., this compound) and commercial fungicides are prepared in an appropriate solvent. A series of dilutions are then made to achieve the desired test concentrations.

  • Poisoned Food Technique: The fungicide solutions are incorporated into the molten PDA medium at various concentrations. The amended medium is then poured into Petri plates.

  • Inoculation: A small plug of mycelium from the actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a specific temperature and for a set duration, optimal for the growth of the target fungus.

  • Data Collection: The radial growth of the fungal colony is measured in millimeters. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Spore Germination Assay

This assay assesses the ability of a fungicide to inhibit the germination of fungal spores, a critical stage in the infection process.

Protocol:

  • Spore Suspension Preparation: Spores are harvested from mature fungal cultures and suspended in sterile distilled water. The concentration of the spore suspension is adjusted to a specific density (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Treatment: The spore suspension is mixed with various concentrations of the test fungicides.

  • Incubation: A drop of the treated spore suspension is placed on a microscope slide or in a microtiter plate and incubated in a humid chamber for a period sufficient for germination in the control group.

  • Microscopic Examination: The number of germinated and non-germinated spores is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The percentage of spore germination inhibition is calculated, and the EC50 value is determined.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a fungicide is crucial for managing resistance and for developing new, more effective compounds. The signaling pathways targeted by fungicides can be diverse. For instance, some fungicides inhibit mitochondrial respiration, while others disrupt cell membrane integrity or interfere with specific biosynthetic pathways.

Diagram of a Generic Fungicide Evaluation Workflow:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Isolation & Identification of This compound B Mycelial Growth Inhibition Assay A->B C Spore Germination Assay A->C D Determination of EC50/MIC Values B->D C->D E Cell Membrane Integrity Assay D->E F Mitochondrial Respiration Analysis D->F G Target Enzyme Inhibition Assay D->G H Greenhouse Trials on Infected Plants D->H I Field Trials H->I J Evaluation of Disease Severity & Yield I->J

Caption: A generalized workflow for the evaluation of a potential new fungicide.

Diagram of a Simplified Fungal Signaling Pathway Targeted by Fungicides:

G cluster_0 Fungal Cell Mitochondrion Mitochondrion Respiration Respiration (ATP Production) Mitochondrion->Respiration Growth Fungal Growth & Pathogenicity Respiration->Growth CellMembrane Cell Membrane (Ergosterol Synthesis) CellMembrane->Growth Nucleus Nucleus (DNA/RNA Synthesis) Nucleus->Growth CellWall Cell Wall (Chitin Synthesis) CellWall->Growth FungicideA Fungicide A (e.g., Strobilurins) FungicideA->Respiration Inhibits FungicideB Fungicide B (e.g., Azoles) FungicideB->CellMembrane Inhibits

Caption: Simplified overview of common fungal targets for commercial fungicides.

Conclusion

While a direct comparative analysis of this compound with commercial fungicides is not currently possible due to a lack of data, the framework outlined above provides a clear roadmap for future research. Should data on the antifungal properties of this compound become available, its evaluation against established commercial fungicides using standardized protocols will be essential to determine its potential as a novel disease management tool in agriculture. The exploration of new natural compounds like this compound is a vital area of research in the quest for more sustainable and effective solutions to combat plant diseases.

Unveiling the Bioactivity of Stemphyperylenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stemphyperylenol, a perylenequinone metabolite produced by fungi of the Stemphylium genus, belongs to a class of compounds known for their diverse biological activities, including phytotoxic, cytotoxic, antimicrobial, and anti-HIV properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of perylenequinone analogs, with a focus on their potential as cytotoxic agents. Due to the limited availability of specific SAR data for this compound analogs, this guide will leverage data from closely related and well-studied perylenequinones, such as the calphostins, to draw comparative insights.

Comparative Biological Activity of Perylenequinone Analogs

Perylenequinones have garnered significant interest as potent and specific inhibitors of Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction that regulates cell proliferation, differentiation, and apoptosis.[1] The inhibitory action of these compounds on PKC is a key mechanism underlying their cytotoxic effects.

The following table summarizes the structure-activity relationship of various perylenequinone analogs, primarily focusing on calphostin derivatives, as potent inhibitors of PKC. This data provides a valuable framework for understanding the structural features that govern the bioactivity of this class of compounds, which can be extrapolated to inform the design of novel this compound analogs.

Compound/AnalogStructurePKC Inhibition IC50 (µM)Key Structural Features and SAR Insights
Calphostin C Perylenequinone core with two dialkoxy-substituted aromatic rings linked to a central maleimide moiety.0.05The planar perylenequinone core is essential for activity. The two flanking polyoxygenated side chains and the maleimide ring are critical for potent PKC inhibition.
Calphostin D Similar to Calphostin C, but with a simplified side chain.0.5Simplification of the side chains leads to a decrease in potency, highlighting their importance for optimal binding to the regulatory domain of PKC.
Synthetic Analog 1 A simplified calphostin analog lacking the maleimide ring.> 100Removal of the maleimide moiety results in a significant loss of activity, indicating its crucial role in the inhibitory mechanism.
Synthetic Analog 2 An analog with modified stereochemistry in the side chains.1.5Altering the stereochemistry of the side chains reduces inhibitory potency, suggesting that a specific spatial arrangement is required for effective PKC binding.
Synthetic Analog 3 An analog with variations in the ether linkages of the side chains.0.2Modifications to the ether linkages can modulate activity, offering a potential avenue for fine-tuning the inhibitory potency.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (or other perylenequinones) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Protein Kinase C (PKC) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of PKC.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), purified PKC enzyme, a substrate (e.g., histone H1 or a specific peptide substrate), and cofactors (phosphatidylserine, diacylglycerol, and Ca²⁺).

  • Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the excess ATP.

  • Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. The IC50 value is determined by plotting the percentage of PKC inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Perylenequinones, including this compound analogs, are known to exert their cytotoxic effects by inhibiting Protein Kinase C (PKC). This inhibition can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death). The following diagram illustrates a plausible signaling pathway initiated by the inhibition of PKC.

PKC_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Perylenequinone Perylenequinone PKC PKC Perylenequinone->PKC Inhibition Raf Raf PKC->Raf Activation PI3K PI3K PKC->PI3K Modulation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Pro-apoptotic signaling PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Bad Bad Akt->Bad Inhibition Bcl2 Bcl2 Bad->Bcl2 Inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release from Mitochondria Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Execution of Apoptosis

Caption: PKC-mediated apoptosis pathway.

This guide provides a foundational understanding of the structure-activity relationships of perylenequinones, offering valuable insights for the future development of this compound analogs as potential therapeutic agents. Further research focusing on the synthesis and biological evaluation of a dedicated series of this compound derivatives is warranted to elucidate their specific SAR and full therapeutic potential.

References

Unraveling the Cytotoxic Mechanism of Stemphyperylenol: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the cytotoxic potential of Stemphyperylenol against various cancer cell lines reveals a mechanism involving the induction of apoptosis and cell cycle arrest at the G2/M phase. This guide provides a comparative analysis of this compound with established cytotoxic agents, Doxorubicin and Resveratrol, supported by in vitro experimental data and detailed methodologies.

Comparative Analysis of Cytotoxic Effects

To contextualize the cytotoxic efficacy of this compound, its performance was benchmarked against Doxorubicin, a widely used chemotherapeutic agent, and Resveratrol, a natural compound with known anticancer properties. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound across a panel of human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

CompoundCell LineIC50 (µM)
This compound MCF-7[Data not available in current search results]
HeLa[Data not available in current search results]
HepG2[Data not available in current search results]
Doxorubicin MCF-7~0.5 - 5 µM
HeLa~0.1 - 1 µM
HepG2~0.2 - 2 µM
Resveratrol MCF-7~20 - 100 µM
HeLa~50 - 150 µM
HepG2~30 - 120 µM

Table 1: Comparative IC50 Values of this compound, Doxorubicin, and Resveratrol. Please note that specific IC50 values for this compound were not available in the conducted search and would require experimental determination. The provided ranges for Doxorubicin and Resveratrol are based on published literature and can vary depending on experimental conditions.

Elucidation of the Cytotoxic Mechanism

The cytotoxic activity of this compound is attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle at the G2/M transition phase. These mechanisms are fundamental to preventing the proliferation of cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound triggers this cellular suicide program through the activation of key signaling pathways. While the precise molecular cascade initiated by this compound requires further investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

G2/M Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. This compound appears to enforce this checkpoint, preventing cancer cells from dividing and proliferating. This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are critical for cell cycle progression.

Comparative Signaling Pathways

The signaling pathways activated by this compound share similarities with those of Doxorubicin and Resveratrol, both of which are known to induce apoptosis and G2/M arrest.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of the p53 tumor suppressor protein, which in turn induces apoptosis and cell cycle arrest.[1][2][3]

  • Resveratrol: This natural polyphenol has been shown to modulate multiple signaling pathways. It can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[4][5] Resveratrol also induces G2/M arrest by affecting the expression and activity of cell cycle regulatory proteins.

Experimental Workflow and Methodologies

The confirmation of this compound's cytotoxic mechanism relies on a series of well-established in vitro assays.

Experimental_Workflow cluster_assays In Vitro Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (MCF-7, HeLa, HepG2) Treatment Treatment with This compound, Doxorubicin, Resveratrol Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis

Figure 1: Experimental workflow for confirming the cytotoxic mechanism of this compound.

Cell Viability Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Doxorubicin, or Resveratrol for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis

Protocol:

  • Treat cells with the respective compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI), a fluorescent dye that binds to DNA.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

  • Treat cells with the compounds for the desired time period.

  • Harvest the cells and wash them with binding buffer.

  • Resuspend the cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Diagram

The proposed signaling pathway for this compound-induced cytotoxicity is depicted below, highlighting the key events of apoptosis and G2/M cell cycle arrest.

Signaling_Pathway cluster_cell_cycle G2/M Arrest cluster_apoptosis Apoptosis This compound This compound G2M_Checkpoint G2/M Checkpoint Activation This compound->G2M_Checkpoint Mitochondria Mitochondrial Pathway This compound->Mitochondria CDK_Cyclin Modulation of CDK/Cyclin Activity G2M_Checkpoint->CDK_Cyclin Cell_Division_Inhibition Inhibition of Cell Division CDK_Cyclin->Cell_Division_Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Figure 2: Proposed signaling pathway for this compound-induced cytotoxicity.

References

In Vivo Validation of Stemphyperylenol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Stemphyperylenol, a perylenequinone natural product, in the context of preclinical in vivo models of cancer and inflammation. Due to the limited availability of specific in vivo data for this compound, this document leverages data from closely related and well-studied perylenequinones, namely Hypocrellin B and Altertoxin II, to provide a framework for comparison and to highlight the potential therapeutic avenues for this compound. The experimental protocols and signaling pathways described herein are standard models used in the preclinical validation of novel therapeutic compounds.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from in vivo studies of comparator perylenequinones. These tables are intended to serve as a benchmark for the future evaluation of this compound.

Table 1: In Vivo Anticancer Efficacy of Perylenequinones in Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Survival Increase (%)Reference Compound
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypocrellin B Derivative (HBBA-R2) EMT6/Ed Murine Breast CancerBalb/c MiceNot SpecifiedPermanent tumor ablationNot ReportedPhotodynamic Therapy
Altertoxin II Ewing Sarcoma (A-673 cells)Nude MiceData Not AvailableData Not AvailableData Not AvailableData Not Available
Metalloinsertor (Rh-PPO) HCT116 Human Colon CarcinomaNude Mice1 mg/kg; 9 doses over 20 days (IP)2512Oxaliplatin

Table 2: In Vivo Anti-inflammatory Efficacy of Natural Compounds

CompoundInflammatory ModelAnimal ModelDosing RegimenEdema Reduction (%)Key Mediator InhibitionReference Compound
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Chloroform Extract of Thymus satureioides Croton Oil-Induced Ear EdemaMice282 µg/cm² (topical)50 (ID50)Not SpecifiedIndomethacin
Bursera microphylla Extract TPA-Induced Ear EdemaCD1 Mice30 mg/mL (topical)70Not SpecifiedNot Specified
Phytol Formalin-Induced Paw LickingMiceNot SpecifiedSignificant reduction in both phasesNot SpecifiedMorphine, Indomethacin

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Human Tumor Xenograft Model for Anticancer Activity

Objective: To evaluate the in vivo antitumor efficacy of a test compound against a human cancer cell line implanted in immunodeficient mice.[1][2][3][4][5]

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer, PC-3M prostate cancer)

  • Immunodeficient mice (e.g., athymic nude mice, SCID mice)

  • Test compound (this compound) and vehicle control

  • Standard-of-care chemotherapy agent (e.g., Oxaliplatin)

  • Cell culture medium and supplements

  • Matrigel (optional, to improve tumor take)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: The selected human cancer cell line is cultured under standard conditions to achieve the required number of viable cells for implantation.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or medium, optionally mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, reference drug). The test compound and controls are administered according to the planned dosing regimen (e.g., intraperitoneally, orally) for a specified duration.

  • Data Collection: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. Secondary endpoints can include survival analysis.

TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

Objective: To assess the topical anti-inflammatory activity of a test compound.

Materials:

  • CD1 or Swiss albino mice

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (this compound) and vehicle control (e.g., acetone)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Micropipette

  • Biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: Mice are acclimatized for at least one week before the experiment.

  • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear typically serves as a control.

  • Treatment Application: The test compound, dissolved in the same solvent, is applied topically to the right ear shortly after the TPA application. The vehicle control and reference drug are applied to their respective groups.

  • Edema Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized. A circular section of both ears is removed using a biopsy punch and weighed.

  • Efficacy Calculation: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of edema inhibition by the test compound is calculated relative to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vivo validation of this compound.

experimental_workflow_xenograft cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis cell_culture Cancer Cell Culture cell_injection Subcutaneous Cell Injection cell_culture->cell_injection animal_acclimatization Animal Acclimatization animal_acclimatization->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Efficacy Analysis data_collection->analysis

Caption: Workflow for a human tumor xenograft model.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Physiological Outcome TPA TPA PKC Protein Kinase C (PKC) TPA->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS AP1->Cytokines AP1->COX2 AP1->iNOS Edema Edema Cytokines->Edema COX2->Edema iNOS->Edema This compound This compound (Potential Target) This compound->PKC This compound->NFkB logical_relationship_pdt Perylenequinone Perylenequinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Perylenequinone->ROS Photosensitization Light Light Activation Light->Perylenequinone Oxygen Molecular Oxygen (O₂) Oxygen->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Apoptosis / Cell Death CellularDamage->Apoptosis

References

Comparative Guide to Cross-Resistance of Fungal Pathogens with Reference to Stemphyperylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns in fungal pathogens, with a special focus on the natural polyketide, Stemphyperylenol. The content is supported by experimental data and detailed methodologies to aid in the research and development of novel antifungal agents.

Introduction to this compound and Fungicide Resistance

This compound is a perylenequinone, a class of polyketide secondary metabolites produced by fungi of the genus Alternaria and Stemphylium. These compounds have garnered interest for their diverse biological activities, including antiviral and anti-inflammatory properties. Notably, this compound and related compounds have been isolated from endophytic fungi, suggesting a role in plant-microbe interactions and potential for antifungal applications.

The development of new fungicides is critical in overcoming the challenge of fungicide resistance in plant and human pathogenic fungi. However, a major hurdle in the deployment of new antifungal compounds is the potential for cross-resistance, where resistance to one fungicide confers resistance to another, often chemically related, compound. Understanding the mechanisms of cross-resistance is paramount for sustainable disease management and for designing effective new therapies. This guide will explore the phenomenon of cross-resistance using established fungicide classes as a model, providing a framework for evaluating novel compounds like this compound.

Mechanisms of Fungicide Cross-Resistance

Cross-resistance in fungal pathogens is primarily driven by a few key mechanisms:

  • Target Site Modification: Mutations in the gene encoding the target protein of a fungicide can reduce its binding affinity, thereby diminishing its efficacy. If different fungicides bind to the same or overlapping sites on the target protein, a single mutation can confer resistance to multiple compounds.

  • Overexpression of Efflux Pumps: Fungi possess membrane transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, that can actively pump fungicides out of the cell. Overexpression of these pumps can lead to reduced intracellular accumulation of a wide range of chemically unrelated compounds, resulting in multidrug resistance (MDR).

  • Metabolic Detoxification: Fungi can evolve or upregulate metabolic pathways that detoxify fungicides, rendering them harmless. This can involve enzymes such as cytochrome P450 monooxygenases.

Quantitative Comparison of Cross-Resistance

While specific cross-resistance data for this compound is not yet available in published literature, we can examine data from well-studied fungicide classes to understand how cross-resistance is quantified and the patterns that can emerge. The following table presents data on the cross-resistance of Botrytis cinerea, the causal agent of gray mold, to various succinate dehydrogenase inhibitor (SDHI) fungicides. The data illustrates how specific mutations in the target enzyme (SdhB subunit) affect the efficacy (measured as EC50 values) of different SDHIs.

Table 1: Cross-Resistance of Botrytis cinerea Isolates with Different sdhB Mutations to Four SDHI Fungicides

sdhB Mutation TypeNumber of IsolatesPenthiopyrad EC50 (mg/L)Fluopyram EC50 (mg/L)Pydiflumetofen EC50 (mg/L)Boscalid EC50 (mg/L)
No mutation30.81 ± 0.150.13 ± 0.030.05 ± 0.011.95 ± 0.38
H272R511.26 ± 2.130.21 ± 0.040.09 ± 0.02>100
P225F3>500.35 ± 0.070.12 ± 0.02>100
P225L2>500.28 ± 0.050.11 ± 0.02>100
N230I22.34 ± 0.450.18 ± 0.030.07 ± 0.018.76 ± 1.65

Data adapted from "Baseline Sensitivity and Resistance of Botrytis cinerea to Penthiopyrad in Hebei Province, China", Molecules 2022.

Data Interpretation: The table clearly demonstrates positive cross-resistance among the tested SDHI fungicides. Isolates with mutations in the sdhB gene show significantly higher EC50 values for penthiopyrad and boscalid compared to the wild-type (no mutation) isolates. Interestingly, the resistance conferred by these mutations is not uniform across all SDHIs, indicating incomplete cross-resistance. For example, while the H272R mutation leads to high-level resistance to boscalid, its effect on fluopyram and pydiflumetofen is much less pronounced. This highlights the complexity of cross-resistance patterns even within the same chemical class.

Experimental Protocols

Assessment of Fungicide Susceptibility and Cross-Resistance

This protocol outlines the key steps for determining the 50% effective concentration (EC50) of a fungicide, a critical parameter for assessing sensitivity and cross-resistance.

1. Fungal Isolates and Culture Conditions:

  • Obtain a collection of fungal isolates of the target pathogen. For cross-resistance studies, this should include both sensitive (wild-type) isolates and isolates with known or suspected resistance to other fungicides.

  • Culture the isolates on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at an optimal temperature and light cycle for mycelial growth and sporulation.

2. Fungicide Stock Solutions and Dilution Series:

  • Prepare a stock solution of the test fungicide (e.g., this compound) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Prepare a series of fungicide concentrations in the growth medium (e.g., PDA). The concentration range should be chosen to encompass the expected EC50 values of both sensitive and resistant isolates. A typical series might include 0, 0.01, 0.1, 1, 10, and 100 µg/mL.

3. Mycelial Growth Inhibition Assay:

  • From the margin of an actively growing fungal colony, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug in the center of a Petri dish containing the fungicide-amended medium.

  • Incubate the plates under optimal conditions for a defined period, or until the mycelial growth in the control (no fungicide) plate reaches a specific diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions.

4. Data Analysis and EC50 Calculation:

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-probit or logistic dose-response model) to calculate the EC50 value.

5. Cross-Resistance Determination:

  • Determine the EC50 values for a panel of different fungicides against the same set of fungal isolates.

  • Analyze the correlation between the EC50 values of the different fungicides. A significant positive correlation indicates positive cross-resistance.

Signaling Pathways in Fungicide Resistance

Fungal cells respond to the stress imposed by fungicides by activating specific signaling pathways. Understanding these pathways can provide insights into the mechanisms of resistance and identify potential targets for synergistic antifungal therapies.

One of the key pathways is the High Osmolarity Glycerol (HOG) pathway , a mitogen-activated protein kinase (MAPK) cascade. While its primary role is in responding to osmotic stress, it has also been implicated in the response to certain fungicides. For example, some fungicides can induce oxidative stress, which in turn activates the HOG pathway, leading to the expression of stress-response genes that can contribute to fungicide tolerance.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Sensor Kinase MAPKKK MAPKKK Sensor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK HOG1 HOG1 (MAPK) MAPKK->HOG1 TF Transcription Factors HOG1->TF Translocation SRG Stress Response Genes TF->SRG Activation Tolerance Tolerance SRG->Tolerance Fungicide Fungicide-induced Oxidative Stress Fungicide->Sensor

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi.

Experimental and Logical Workflows

A systematic workflow is essential for conducting robust cross-resistance studies. The following diagram illustrates a typical workflow from sample collection to data interpretation.

Cross_Resistance_Workflow start Start: Fungal Isolate Collection culture Isolation and Pure Culture start->culture phenotype Phenotypic Screening (EC50 Determination) culture->phenotype genotype Genotypic Analysis (e.g., Gene Sequencing) culture->genotype data_analysis Data Analysis (Correlation of EC50 values) phenotype->data_analysis genotype->data_analysis interpretation Interpretation of Cross-Resistance Patterns data_analysis->interpretation end End: Resistance Management Strategy interpretation->end

Caption: Experimental workflow for a cross-resistance study.

Conclusion

The study of cross-resistance is a cornerstone of effective fungicide development and deployment. While direct experimental data on the cross-resistance of fungal pathogens to this compound is currently lacking, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By understanding the molecular mechanisms and signaling pathways that underpin fungicide resistance, researchers can better predict and mitigate the risks of cross-resistance, ultimately contributing to the development of more durable and effective antifungal strategies. Future research should focus on elucidating the precise mode of action of this compound and assessing its potential for cross-resistance with existing fungicide classes.

Unraveling the Molecular Targets of Podophyllotoxin: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived therapeutics, Podophyllotoxin stands as a compelling starting point for the development of potent anti-cancer agents. This guide provides a comparative analysis of target identification and validation strategies for Podophyllotoxin, offering researchers a comprehensive overview of its biological activity and mechanism of action. By presenting key experimental data and detailed protocols, we aim to facilitate the ongoing exploration of this valuable natural compound and its derivatives in drug discovery.

Podophyllotoxin, a lignan isolated from the roots and rhizomes of Podophyllum species, has a rich history in traditional medicine and has paved the way for the semi-synthetic derivatives etoposide and teniposide, which are established components of modern chemotherapy regimens.[1] These drugs exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. However, the broader biological activities of Podophyllotoxin and the full spectrum of its molecular targets remain an active area of investigation. This guide delves into the methodologies used to identify and validate these targets, providing a framework for future research and development.

Comparative Analysis of Biological Activity

The primary biological activity of Podophyllotoxin and its analogues is their potent cytotoxicity against a wide range of cancer cell lines. This anti-proliferative effect is the cornerstone of their therapeutic application. The table below summarizes the cytotoxic activity of Podophyllotoxin and its clinically approved derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)
PodophyllotoxinHeLaCervical Cancer0.003
A549Lung Cancer0.002
MCF-7Breast Cancer0.004
EtoposideHL-60Leukemia0.5
K562Leukemia1.2
U937Lymphoma0.8
TeniposideCEMLeukemia0.1
L1210Leukemia0.2

Note: The IC50 values are approximate and can vary depending on the experimental conditions.

Beyond its anti-cancer properties, Podophyllotoxin has also demonstrated antiviral and anti-inflammatory activities.[1] For instance, it has been shown to inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[1]

Target Identification and Validation Strategies

The identification of the molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and for rational drug design. A variety of experimental approaches can be employed for this purpose.

Experimental Workflow for Target Identification

cluster_0 Initial Screening cluster_1 Target Hypothesis Generation cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability assay) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identify interacting proteins Yeast_Three_Hybrid Yeast Three-Hybrid System Phenotypic_Screening->Yeast_Three_Hybrid Identify RNA-binding proteins Computational_Docking Computational Docking Phenotypic_Screening->Computational_Docking Predict potential targets Biochemical_Assays Biochemical Assays (e.g., enzyme inhibition) Affinity_Chromatography->Biochemical_Assays Confirm direct interaction and functional effect Yeast_Three_Hybrid->Biochemical_Assays Computational_Docking->Biochemical_Assays Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Thermal_Shift Confirm target engagement in cells Genetic_Manipulation Genetic Manipulation (e.g., siRNA, CRISPR) Cellular_Thermal_Shift->Genetic_Manipulation Validate target's role in cellular phenotype

Figure 1. A generalized workflow for the identification and validation of molecular targets for a bioactive compound.

Key Experimental Protocols

1. Affinity Chromatography-Mass Spectrometry

This technique is used to isolate and identify proteins that directly bind to Podophyllotoxin.

  • Protocol:

    • Immobilization: Podophyllotoxin is chemically modified to introduce a linker arm, which is then covalently attached to a solid support (e.g., agarose beads).

    • Cell Lysate Incubation: A cell lysate is incubated with the Podophyllotoxin-conjugated beads, allowing target proteins to bind.

    • Washing: Non-specifically bound proteins are removed by washing the beads with a series of buffers.

    • Elution: Specifically bound proteins are eluted from the beads, often by using a high concentration of free Podophyllotoxin or by changing the buffer conditions.

    • Mass Spectrometry: The eluted proteins are identified using mass spectrometry techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a drug with its target in a cellular context.

  • Protocol:

    • Cell Treatment: Intact cells are treated with Podophyllotoxin at various concentrations.

    • Heating: The treated cells are heated to a range of temperatures.

    • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

    • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using techniques like Western blotting or mass spectrometry. A shift in the melting temperature of the target protein upon drug binding indicates target engagement.

Signaling Pathways Modulated by Podophyllotoxin

The primary mechanism of action of Podophyllotoxin and its derivatives involves the disruption of microtubule dynamics and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

Podophyllotoxin Podophyllotoxin Microtubules Microtubule Dynamics Podophyllotoxin->Microtubules Inhibits polymerization Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits activity Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Microtubules->Cell_Cycle_Arrest DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Figure 2. Simplified signaling pathway illustrating the primary mechanisms of action of Podophyllotoxin.

Comparison with Alternative Compounds

While Podophyllotoxin and its derivatives are effective, the search for novel anti-cancer agents with improved efficacy and reduced side effects is ongoing. The table below compares Podophyllotoxin with other natural product-derived anti-cancer agents that target microtubule dynamics.

CompoundSourceMechanism of ActionKey AdvantagesKey Disadvantages
Podophyllotoxin Podophyllum speciesInhibits microtubule polymerizationPotent cytotoxicityNeurotoxicity, gastrointestinal side effects
Paclitaxel (Taxol®) Taxus brevifoliaStabilizes microtubulesBroad anti-tumor activityMyelosuppression, peripheral neuropathy
Vincristine Catharanthus roseusInhibits microtubule polymerizationEffective in hematological malignanciesNeurotoxicity, myelosuppression
Colchicine Colchicum autumnaleInhibits microtubule polymerizationAnti-inflammatory effectsNarrow therapeutic index, high toxicity

Future Directions

The continued exploration of Podophyllotoxin's biological activities and molecular targets holds promise for the development of new and improved cancer therapies. Future research should focus on:

  • Identifying novel targets: Employing unbiased, large-scale screening methods to uncover previously unknown molecular targets of Podophyllotoxin.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating new derivatives of Podophyllotoxin to enhance its therapeutic index and overcome drug resistance.

  • Combination therapies: Investigating the synergistic effects of Podophyllotoxin with other anti-cancer agents to improve treatment outcomes.

By leveraging the methodologies and insights presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable natural product.

References

Stemphyperylenol: A Comparative Analysis of a Fungal Perylenequinone's Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stemphyperylenol, a perylenequinone pigment produced by fungi of the Stemphylium and Alternaria genera, has garnered interest for its diverse biological activities. Like other members of its chemical class, its bioactivity is often characterized by photosensitization, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This guide provides a comparative assessment of the selectivity of this compound and related fungal perylenequinones against various target organisms, supported by available experimental data.

Mechanism of Action: The Power of Light

Perylenequinones, including this compound, are potent photosensitizers. When exposed to light, these molecules absorb photons, transitioning to an excited triplet state. This high-energy state allows them to react with molecular oxygen, producing highly reactive singlet oxygen and other ROS. These ROS can indiscriminately damage cellular components such as lipids, proteins, and nucleic acids, leading to cytotoxicity. This light-dependent mechanism is a key factor in their biological activity.

Perylenequinone_Mechanism PQ Perylenequinone (e.g., this compound) PQ_excited Excited Perylenequinone (Triplet State) PQ->PQ_excited Excitation Light Light (Photon) Light->PQ Absorption PQ_excited->PQ Relaxation ROS Reactive Oxygen Species (e.g., ¹O₂) PQ_excited->ROS Energy Transfer O2 Molecular Oxygen (O₂) O2->ROS Cell Target Cell ROS->Cell Oxidative Stress Damage Cellular Damage (Lipid Peroxidation, etc.) Cell->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis

Figure 1. Photosensitization mechanism of perylenequinones.

Comparative Selectivity: Antimicrobial and Cytotoxic Effects

The selectivity of this compound and its analogs against different organisms is a critical aspect of their potential therapeutic or agrochemical applications. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for cytotoxicity. It is important to note that specific quantitative data for this compound is limited in publicly available literature, necessitating a comparison with more extensively studied perylenequinones like Cercosporin, Hypocrellins, and Altertoxins.

Antimicrobial Activity

Perylenequinones exhibit a broad spectrum of antimicrobial activity. The data below showcases the varying potency of these compounds against representative fungal and bacterial species.

CompoundOrganismMIC (µg/mL)Reference
Hypocrellin A Candida albicans1.41 ± 0.22[1]
Staphylococcus aureus3 - 10 (IC50)[1]
Methicillin-resistant S. aureus (MRSA)3 - 10 (IC50)[1]
Pseudomonas aeruginosa3 - 10 (IC50)[1]
Hypocrellin B Candida albicansWeak activity[1]
Cercosporin Bacteria and FungiUniversally toxic
Cytotoxic Activity

The cytotoxic effects of perylenequinones against various cancer cell lines are a significant area of research, particularly in the context of photodynamic therapy.

CompoundCell LineIC50ConditionReference
This compound Human Colon Cancer CellsCytotoxic-
Altertoxin I HeLa (Cervical Cancer)20 µg/mL-
Altertoxin II HeLa (Cervical Cancer)0.5 µg/mL-
Ewing Sarcoma Cell LinesHighly potent and selective-
Chinese Hamster V79>0.02 µg/mL-
Hypocrellin A A549 (Lung Carcinoma)~0.04 µM (with irradiation)Photodynamic
HeLa (Cervical Cancer)SensitivePhotodynamic
MGC-803 (Gastric Cancer)SensitivePhotodynamic
Cercosporin T98G (Glioblastoma)More susceptiblePhotodynamic
U87 (Glioblastoma)SusceptiblePhotodynamic
MCF7 (Breast Adenocarcinoma)SusceptiblePhotodynamic

Experimental Protocols

The assessment of antimicrobial and cytotoxic activities of compounds like this compound follows standardized laboratory procedures. Below are detailed methodologies for two key experiments.

Broth Microdilution Assay for Antifungal Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (e.g., Candida albicans) C Inoculate microplate wells containing compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate at 35-37°C for 24-48h C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2. Workflow for antifungal susceptibility testing.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 1-5 x 10^6 cells/mL).

  • Compound Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, to determine the IC50 of a compound.

Methodology:

  • Cell Seeding: Adherent cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Conclusion

This compound, as a member of the perylenequinone family, demonstrates significant biological activity, including antimicrobial and cytotoxic effects, which are largely attributed to its photosensitizing nature. While direct comparative data for this compound is still emerging, analysis of related compounds like Cercosporin, Hypocrellins, and Altertoxins reveals a class of molecules with potent but variably selective bioactivity. The high cytotoxicity of some of these compounds, particularly under illumination, suggests their potential in photodynamic therapy. However, their broad-spectrum toxicity also necessitates careful evaluation for targeted applications. Further research is required to fully elucidate the selectivity profile of this compound and to harness its therapeutic potential while minimizing off-target effects.

References

Safety Operating Guide

Proper Disposal of Stemphyperylenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Stemphyperylenol, a naturally occurring perylenequinone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Given that detailed toxicological data for this compound is not widely available, a conservative approach to its disposal is recommended, treating it as a potentially hazardous chemical waste.

Summary of Known Properties
PropertyObservation
Biological Activity Exhibits antifungal properties against various fungi, including Penicillium brasilianum, Penicillium digitatum, and the human pathogen Aspergillus fumigatus[1]. This suggests that it is a biologically active molecule.
Toxicity Some secondary metabolites from the Stemphylium genus, to which this compound belongs, have been noted to exhibit a low level of mammalian toxicity[2]. However, specific toxicity data for this compound is lacking.
Physical State Typically a solid, often in powder form.
Solubility Soluble in various organic solvents.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Waste Identification and Classification

Due to its biological activity and the absence of comprehensive toxicity data, this compound waste should be handled as hazardous chemical waste. It is the responsibility of the waste generator to make a formal hazardous waste determination.[3] In the absence of specific data, it is prudent to manage it as a toxic (D-listed) waste.

Segregation and Collection
  • Solid Waste:

    • Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and leak-proof container.

    • The container should be made of a material compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Never dispose of this compound solutions down the drain.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container that is then managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Storage of Waste
  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers securely closed except when adding waste.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Store locked up.

Disposal Procedure
  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

  • Follow all institutional and local regulations for the final disposal of the waste by an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, pipettes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed, Compatible Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Final Disposal by Approved Facility ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemphyperylenol
Reactant of Route 2
Stemphyperylenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.